Bz-Nle-Lys-Arg-Arg-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N12O7.ClH/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27;/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48);1H/t29-,30-,31-,32-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINNPVBPBDJKQJ-WYDLTDSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61ClN12O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism and Application of Bz-Nle-Lys-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the fluorogenic peptide substrate, Bz-Nle-Lys-Arg-Arg-AMC (Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin). It details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in enzyme kinetics, and presents visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, virology, and drug development.
Core Mechanism of Action
This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of certain proteases.[1] The fundamental mechanism of action is based on intramolecular fluorescence quenching. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is covalently linked to the C-terminus of the peptide sequence. In its intact state, the fluorescence of the AMC group is minimal. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and AMC, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of enzymatic activity and can be monitored in real-time to determine enzyme kinetics.[1]
The peptide sequence, Nle-Lys-Arg-Arg, is designed to mimic the natural cleavage sites of specific proteases, particularly those that recognize and cleave after basic amino acid residues.[1] This specificity makes it a valuable tool for studying enzymes such as viral serine proteases and cellular cathepsins.
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters for the hydrolysis of this compound and similar substrates by various proteases. This data is crucial for comparative studies and for designing experiments with appropriate substrate concentrations.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | This compound | 8.6 | 2.9 | >3.37 x 105 | Not Specified | [2] |
| Yellow Fever Virus NS3 Protease | This compound | 14.6 | 0.111 | 7.6 x 103 | Not Specified | [2][3] |
| Cathepsin B | Z-Nle-Lys-Arg-AMC | Not Specified | Not Specified | High | 4.6 and 7.2 | [4] |
Note: The kcat/Km value for DEN4 NS2B-NS3 protease with this compound is over 800-fold higher than that for the commonly used substrate Boc-Gly-Arg-Arg-AMC, highlighting its superior efficiency.[2] For Cathepsin B, while specific Km and kcat values with the exact "Bz" derivative were not found, the "Z" derivative (Z-Nle-Lys-Arg-AMC) shows high catalytic efficiency over a broad pH range.[4]
Experimental Protocols
This section provides a detailed protocol for a standard protease activity assay using this compound to determine enzyme kinetics.
Materials
-
This compound hydrochloride (Solid)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[6]
-
Purified enzyme of interest (e.g., Dengue virus NS2B-NS3 protease, Cathepsin B)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 440-460 nm[5]
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve the solid this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.[7] Avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically but should be low enough to ensure the initial reaction velocity is linear over the measurement period.
-
Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km value.
Assay Procedure
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 20 µL of the enzyme working solution to the sample wells.
-
For negative control wells (no enzyme), add 20 µL of assay buffer.
-
-
Reaction Initiation: To each well, add 30 µL of the substrate working solution to initiate the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the desired temperature (e.g., 37°C). Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for a period of 15-30 minutes.
Data Analysis
-
Calculate Initial Velocity (v0): For each substrate concentration, plot fluorescence intensity versus time. The initial velocity (v0) is the slope of the linear portion of this curve.
-
Convert Fluorescence to Molarity: Create a standard curve using known concentrations of free AMC to convert the rate of change in fluorescence (RFU/s) to the rate of product formation (M/s).
-
Determine Km and Vmax: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Calculate kcat: The turnover number (kcat) can be calculated using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of the substrate releases the fluorescent AMC moiety.
Dengue Virus NS2B-NS3 Protease Signaling in Host Cell
Caption: Dengue virus NS2B-NS3 protease evades the host immune response.
Cathepsin B Signaling Pathways
Caption: Cathepsin B's role in inflammation and apoptosis upon lysosomal release.
Experimental Workflow for Enzyme Kinetics
Caption: A streamlined workflow for enzyme kinetic analysis using this compound.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. escholarship.org [escholarship.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Substrate Specificity of Bz-Nle-Lys-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC, its specificity towards viral proteases, and detailed methodologies for its use in quantitative enzyme assays. This document is intended to serve as a core resource for researchers in virology, enzymology, and drug discovery.
Introduction to this compound
This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of specific protease activities. The peptide sequence, featuring a benzoyl (Bz) group at the N-terminus, a norleucine (Nle) residue, and a series of basic amino acids (Lys-Arg-Arg), is C-terminally coupled to 7-amino-4-methylcoumarin (B1665955) (AMC). Upon proteolytic cleavage of the amide bond between the C-terminal arginine and AMC, the highly fluorescent AMC molecule is released. This release results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. The substrate is particularly recognized for its utility in studying viral serine proteases.[1]
Substrate Specificity and Kinetic Parameters
This compound is a substrate primarily for the NS2B-NS3 protease of Dengue virus and the NS3 protease of Yellow Fever virus, both of which are flaviviruses.[2] The substrate's design, with basic residues at the P1 and P2 positions, mimics the natural cleavage sites within the viral polyprotein.
Quantitative Data on Substrate Specificity
The following table summarizes the known kinetic parameters of this compound with its primary target enzymes.
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | 2.9 | 8.6 | 3.37 x 10⁵ | The kcat/Km value is reported to be over 800-fold higher than that of the commonly used substrate Boc-Gly-Arg-Arg-AMC, indicating significantly higher specificity and efficiency.[2] |
| Yellow Fever Virus NS3 Protease | 0.111 | 14.6 | 7.60 x 10³ | Demonstrates that while it is a substrate for the Yellow Fever virus NS3 protease, the catalytic efficiency is lower compared to the Dengue virus protease.[2][3] |
Role of Target Proteases in Viral Pathogenesis
The Dengue and Yellow Fever virus NS2B-NS3/NS3 proteases are essential for viral replication. They are responsible for processing the viral polyprotein, which is translated as a single large polypeptide from the viral RNA genome. This processing releases individual structural and non-structural proteins that are necessary for the assembly of new virions.
Beyond polyprotein processing, the Dengue virus NS2B-NS3 protease has been shown to cleave host proteins involved in the innate immune response, such as STING and cGAS. This cleavage is a mechanism of immune evasion, allowing the virus to replicate more effectively.
Signaling Pathways
The following diagrams illustrate the key roles of the Dengue and Yellow Fever virus proteases.
References
An In-Depth Technical Guide to Bz-Nle-Lys-Arg-Arg-AMC for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC), is a specialized tool for the sensitive and continuous measurement of protease activity.[1] Its design, incorporating a specific peptide sequence and a fluorophore/quencher pair, makes it particularly valuable for studying certain viral serine proteases. Upon enzymatic cleavage of the peptide bond C-terminal to the second arginine residue, the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, resulting in a quantifiable increase in fluorescence. This property allows for real-time kinetic analysis of enzyme activity and is highly amenable to high-throughput screening (HTS) for the identification of protease inhibitors.[1] This guide provides a comprehensive overview of the technical aspects of using this compound in protease assays.
Substrate Properties and Specificity
This compound is primarily recognized as a substrate for flavivirus serine proteases, particularly the NS2B-NS3 protease complex of Dengue virus (DENV) and the NS3 protease of Yellow Fever virus (YFV). The peptide sequence mimics the natural cleavage sites within the viral polyprotein.[2]
While designed for viral proteases, the presence of dibasic cleavage sites (Arg-Arg) suggests potential cross-reactivity with some host cell proteases, such as trypsin and other trypsin-like serine proteases. However, specific kinetic data for these interactions are not extensively documented in the literature. A similar substrate, Z-Nle-Lys-Arg-AMC, has been shown to be a substrate for cathepsin B.[3][4] Researchers should, therefore, exercise caution and perform appropriate controls when using this substrate with complex biological samples that may contain multiple proteases.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C41H60N12O7 |
| Molecular Weight | 833.0 g/mol |
| Excitation Wavelength | 340-360 nm |
| Emission Wavelength | 440-460 nm |
| Solubility | Soluble in DMSO and DMF (~30 mg/mL), and ethanol (B145695) (~20 mg/mL). Sparingly soluble in aqueous buffers. |
| Storage | Store as a solid at -20°C for up to 4 years. Avoid repeated freeze-thaw cycles of solutions. |
Note: For aqueous assays, it is recommended to first dissolve the substrate in DMSO and then dilute with the aqueous buffer. The final DMSO concentration should be kept low (typically <2%) to minimize effects on enzyme activity.[5][6]
Quantitative Data: Kinetic Parameters
The following table summarizes the reported kinetic constants for the hydrolysis of this compound by various proteases. This data is crucial for designing experiments and interpreting results.
| Protease | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 | 8.6 | 2.9 | 3.37 x 10⁵ | Bachem |
| Yellow Fever Virus (YFV) NS3 | 14.6 | 0.111 | 7.60 x 10³ | Bachem |
Experimental Protocols
Protease Activity Assay
This protocol provides a general framework for measuring protease activity using this compound in a 96-well plate format. Optimization of enzyme and substrate concentrations may be necessary for specific proteases and experimental conditions.
Materials:
-
This compound
-
Purified protease of interest
-
Assay Buffer (e.g., 200 mM Tris-HCl, pH 9.5, 6 mM NaCl, 30% glycerol)[5][7]
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. A typical final concentration in the assay is 5-25 µM.[5][8]
-
Prepare a working solution of the purified protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired duration of the assay. A typical concentration for DENV NS2B-NS3 protease is around 20-25 nM.[5][7][8]
-
Set up the assay plate:
-
Test wells: Add a volume of the working protease solution (e.g., 50 µL).
-
No-enzyme control wells: Add the same volume of Assay Buffer.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding a volume of the working substrate solution (e.g., 50 µL) to all wells. The final volume in each well will be 100 µL.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[5][8] Collect data at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of substrate hydrolysis can be determined by converting the change in relative fluorescence units (RFU) per minute to the concentration of AMC produced, using a standard curve of free AMC.
Protease Inhibition Assay (IC₅₀ Determination)
This protocol is designed for screening potential inhibitors and determining their half-maximal inhibitory concentration (IC₅₀).
Materials:
-
All materials from the Protease Activity Assay protocol
-
Inhibitor compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in Assay Buffer. Ensure the final DMSO concentration remains constant across all wells.
-
Set up the assay plate:
-
Inhibitor wells: Add a volume of each inhibitor dilution (e.g., 10 µL).
-
Positive control (no inhibitor) wells: Add the same volume of Assay Buffer with the same final DMSO concentration.
-
Negative control (no enzyme) wells: Add the same volume of Assay Buffer with DMSO.
-
-
Add the working protease solution (e.g., 40 µL) to the inhibitor and positive control wells. Add the same volume of Assay Buffer to the negative control wells.
-
Incubate the plate for a set period (e.g., 15 minutes) at room temperature or 37°C to allow for inhibitor-enzyme binding. [5]
-
Initiate the reaction by adding the working substrate solution (e.g., 50 µL) to all wells.
-
Monitor fluorescence as described in the Protease Activity Assay protocol.
-
Calculate the percent inhibition for each inhibitor concentration:
-
% Inhibition = 100 * [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme)]
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: Inhibitor Screening
The following table presents IC₅₀ values of various compounds against DENV NS2B-NS3 protease, as determined using the this compound assay.
| Compound | DENV Serotype | IC₅₀ (µM) | Source |
| 8-hydroxyquinoline (B1678124) derivative 1 | DENV2 | 0.91 ± 0.02 | [5] |
| 8-hydroxyquinoline derivative 2 | DENV2 | 2.93 ± 0.07 | [5] |
| 8-hydroxyquinoline derivative 3 | DENV2 | 3.67 ± 0.08 | [5] |
| 8-hydroxyquinoline derivative 4 | DENV2 | 2.34 ± 0.14 | [5] |
| AYA3 (peptide inhibitor) | DENV2 | 24 | [9] |
| AYA9 (peptide inhibitor) | DENV2 | 23 | [9] |
| Aprotinin | DENV2 | 25 | [9] |
| Compound 2 | DENV4 | 3.9 ± 0.6 | [10] |
| Compound 14 | DENV4 | 4.9 ± 0.3 | [10] |
| Compound 22 | DENV4 | 3.4 ± 0.1 | [10] |
Visualizations: Workflows and Pathways
Experimental Workflow for Protease Inhibition Assay
Caption: Workflow for a protease inhibition assay.
Signaling Pathway: DENV NS2B-NS3 Protease Evasion of Innate Immunity
The Dengue virus NS2B-NS3 protease plays a crucial role in viral replication by processing the viral polyprotein.[2] Additionally, it actively suppresses the host's innate immune response, which is a critical step for establishing a successful infection. One of the key mechanisms of this immune evasion is the cleavage of essential components of the cGAS-STING pathway, a primary sensor of viral DNA.[11]
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. mdpi.com [mdpi.com]
- 11. The Dengue virus protease NS2B3 cleaves cyclic GMP-AMP synthase to suppress cGAS activation - PMC [pmc.ncbi.nlm.nih.gov]
Fluorogenic Peptide Substrates for Serine Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and apoptosis.[1][2] Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them significant targets for drug development. The study of serine protease activity and the screening for their inhibitors heavily rely on the use of sensitive and specific assays. Fluorogenic peptide substrates have emerged as indispensable tools in this regard, offering a continuous and high-throughput method for monitoring enzyme activity.[3][4][5]
This technical guide provides an in-depth overview of fluorogenic peptide substrates for serine proteases. It covers the core principles of substrate design, summarizes key quantitative data, presents detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.
Core Principles of Fluorogenic Peptide Substrates
Fluorogenic substrates are composed of a peptide sequence specifically recognized by a target protease, linked to a fluorophore. In the intact substrate, the fluorescence of the fluorophore is either quenched or the molecule is non-fluorescent.[3][6] Upon enzymatic cleavage of the peptide bond, the fluorophore is released or undergoes a conformational change, leading to a measurable increase in fluorescence intensity that is directly proportional to the protease activity.[3]
There are two main types of fluorogenic peptide substrates for serine proteases:
-
Single-Fluorophore Substrates: These substrates, often based on 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC), are initially non-fluorescent.[3][4][5][7] Cleavage of the amide bond linking the peptide to the coumarin (B35378) derivative releases the highly fluorescent aminocoumarin.[3][4][5] ACC is a bifunctional leaving group that allows for efficient solid-phase synthesis of substrate libraries and has an approximately 3-fold increased quantum yield over AMC, permitting the use of lower enzyme and substrate concentrations.[4][5][8]
-
Förster Resonance Energy Transfer (FRET) Substrates: FRET-based substrates incorporate two different fluorophores: a donor and an acceptor (or quencher).[6][9] When the substrate is intact, the close proximity of the two fluorophores allows for the non-radiative transfer of energy from the excited donor to the acceptor, resulting in quenched donor fluorescence.[10] Proteolytic cleavage separates the donor and acceptor, disrupting FRET and leading to an increase in the donor's fluorescence emission.[6][9]
Quantitative Data: Kinetic Parameters of Fluorogenic Substrates
The efficiency and specificity of a fluorogenic substrate are determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum and is an inverse measure of the substrate's affinity for the enzyme. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.[3]
The following tables summarize the kinetic parameters for various fluorogenic peptide substrates with different serine proteases. Note that these values are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition).[3]
| Substrate | Protease | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Ac-Arg-Gly-Lys-AMC | Trypsin-like serine proteases | Varies with protease | Varies with protease | Varies with protease | [3] |
| Ac-Leu-Gly-Pro-Lys-AMC | Thrombin | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 10⁴ | [3] |
| Boc-Gln-Ala-Arg-AMC | Various Serine Proteases | Not Specified | Not Specified | Not Specified | [11] |
| Z-FR-AMC | Cathepsins, Kallikrein, Plasmin | Not Specified | Not Specified | Not Specified | [12] |
| PNS-substrates with Lys in P1 | Lys-plasmin | Not Specified | Not Specified | Not Specified | [13] |
| PNS-substrates for Factor XIa | Factor XIa | Not Specified | up to 170 | Not Specified | [13] |
| PNS-substrates for Thrombin | Thrombin | < 1 | > 100 | Not Specified | [13] |
| Substrate | Protease | k2 (s-1) | k3 (s-1) | Ks (μM) | Km(app) (M) | Reference |
| FDE | Trypsin | 1.05 | 1.66 x 10-5 | 3.06 | 4.85 x 10-11 | [14] |
| FDE | Urokinase | 0.112 | 3.64 x 10-4 | Not Specified | Not Specified | [14] |
| FDE | Plasmin | 0.799 | 6.27 x 10-6 | Not Specified | Not Specified | [14] |
| Substrate | Protease | Km (μM) | kcat (s-1) | Reference |
| Suc-Phe-pNA | α-chymotrypsin | 1000 | Not specified | [15] |
| Suc-Ala-Phe-pNA | α-chymotrypsin | 4000 | Not specified | [15] |
| Suc-Ala-Ala-Pro-Phe-pNA | α-chymotrypsin | 100 | Not specified | [15] |
Experimental Protocols
General Serine Protease Activity Assay using a Fluorogenic Substrate
This protocol describes a general method for measuring serine protease activity using a coumarin-based fluorogenic substrate.
Materials:
-
Serine protease of interest
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)[11]
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)[8]
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm[11]
Procedure:
-
Prepare Reagents:
-
Reconstitute the fluorogenic substrate in DMSO to prepare a stock solution (e.g., 10 mM).[11]
-
Dilute the protease to the desired concentration in Assay Buffer.
-
Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer.
-
-
Set up the Assay:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the substrate solution to each well.
-
To initiate the reaction, add 25 µL of the enzyme solution to each well.
-
Include control wells:
-
Substrate blank: 25 µL of substrate solution and 75 µL of Assay Buffer (no enzyme).
-
Enzyme blank: 25 µL of enzyme solution and 75 µL of Assay Buffer (no substrate).
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the substrate and enzyme blank wells.
-
To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[17]
-
High-Throughput Screening (HTS) of Serine Protease Inhibitors
This protocol outlines a general workflow for screening a compound library for potential serine protease inhibitors using a fluorogenic substrate.
Materials:
-
Serine protease
-
Fluorogenic peptide substrate
-
Assay Buffer
-
Compound library dissolved in DMSO
-
384-well black microplates
-
Automated liquid handling system (optional)
-
Fluorescence plate reader
Procedure:
-
Assay Miniaturization and Optimization:
-
Optimize the assay for a 384-well format by determining the optimal concentrations of enzyme and substrate to achieve a robust signal-to-background ratio and linear reaction kinetics within the desired screening timeframe.
-
-
Compound Plating:
-
Using an automated liquid handler or a multichannel pipette, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the 384-well plate.
-
Include control wells:
-
Negative control (no inhibitor): DMSO only.
-
Positive control: A known inhibitor of the target protease.
-
-
-
Enzyme and Substrate Addition:
-
Add the enzyme solution to all wells and incubate for a pre-determined time (pre-incubation) to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Signal Detection:
-
Measure the fluorescence intensity at a specific time point (endpoint assay) or monitor the reaction kinetically over time.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the negative and positive controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).
-
Conduct follow-up studies on the hits to confirm their activity and determine their potency (IC₅₀).
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Protease-Activated Receptor (PAR) Signaling
Serine proteases, such as thrombin and trypsin, can act as signaling molecules by activating a family of G protein-coupled receptors known as Proteinase-Activated Receptors (PARs).[1][2][18] Activation occurs through a unique mechanism involving proteolytic cleavage of the receptor's N-terminus, which unmasks a new N-terminal sequence that acts as a "tethered ligand" to activate the receptor.[2][18][19]
Caption: Protease-Activated Receptor (PAR) signaling pathway.
Experimental Workflow: High-Throughput Screening for Protease Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify inhibitors of a specific serine protease.
Caption: High-throughput screening workflow for serine protease inhibitors.
Conclusion
Fluorogenic peptide substrates are powerful and versatile tools for the study of serine proteases. Their high sensitivity, amenability to high-throughput formats, and the ability to design substrates with high specificity make them invaluable for basic research, diagnostics, and drug discovery. This guide has provided a comprehensive overview of the principles, quantitative aspects, and practical applications of these substrates, which should serve as a valuable resource for professionals in the field. The continued development of novel fluorophores and peptide sequences will undoubtedly further expand the utility of these reagents in unraveling the complex roles of serine proteases in health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 7. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. biotium.com [biotium.com]
- 13. Ultrasensitive fluorogenic substrates for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of a new fluorogenic active-site titrant of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 18. Proteinase-activated receptors: novel mechanisms of signaling by serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to Bz-Nle-Lys-Arg-Arg-AMC for Trypsin-Like Protease Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Nle-Lys-Arg-Arg-AMC (Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for the detection and characterization of trypsin-like protease activity. Its design, incorporating a specific peptide sequence and a fluorescent reporter group, makes it an invaluable tool in basic research, drug discovery, and clinical diagnostics. This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of this compound in the study of trypsin-like proteases.
Trypsin-like proteases are a family of serine proteases that cleave peptide bonds C-terminal to basic amino acid residues, primarily arginine (Arg) and lysine (B10760008) (Lys).[1] These enzymes play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1] Dysregulation of their activity is implicated in numerous pathologies such as cardiovascular diseases, inflammatory disorders, and cancer, making them attractive targets for therapeutic intervention.
The utility of this compound stems from its ability to mimic the natural substrates of these proteases.[1] Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released. The resulting increase in fluorescence intensity, which can be monitored in real-time, is directly proportional to the protease activity. This allows for precise and high-throughput quantification of enzyme kinetics and the screening of potential inhibitors.
Data Presentation: Quantitative Analysis of Protease-Substrate Interactions
The efficacy of a protease substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of this compound with Viral Proteases
| Protease | Virus | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| NS2B-NS3 Protease | Dengue Virus Type 4 (DEN4) | 8.6 | 2.9 | >3.37 x 105 | [2] |
| NS3 Protease | Yellow Fever Virus | 14.6 | 0.111 | 7.6 x 103 | [2] |
Table 2: Kinetic Parameters of Structurally Similar Substrates with Key Trypsin-Like Proteases
| Protease | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Trypsin (bovine) | Boc-Gln-Ala-Arg-AMC | 1.41 ± 0.05 | 9.27 ± 0.95 | (1.52 ± 0.12) x 105 | [3] |
| Thrombin (human) | H-Gly-Gly-Arg-AMC | - | - | - | [4] |
| Thrombin (human) | Z-Gly-Gly-Arg-AMC | - | - | - | [4] |
| Factor Xa (human) | MeO2C-D-CHA-Gly-Arg-pNA | - | - | - | [5] |
Note: Specific kinetic parameters for this compound with trypsin, thrombin, plasmin, and kallikrein are not widely published. The data for similar substrates are provided for comparative purposes.
Experimental Protocols
General Protease Activity Assay
This protocol provides a general framework for measuring the activity of a purified trypsin-like protease using this compound.
Materials:
-
Purified trypsin-like protease
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2)
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store in aliquots at -20°C, protected from light.
-
Dilute the protease to the desired concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined experimentally.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound (for inhibitor screening) or vehicle (control)
-
Diluted enzyme solution
-
-
Include appropriate controls:
-
No-enzyme control: Assay Buffer and substrate only.
-
No-substrate control: Assay Buffer and enzyme only.
-
Positive control (for inhibitor screening): A known inhibitor of the protease.
-
-
-
Reaction Initiation:
-
Initiate the reaction by adding the this compound substrate solution to each well. The final substrate concentration should ideally be at or below the Km value for accurate kinetic analysis.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.
-
For kinetic assays, record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Plot fluorescence intensity versus time. The initial reaction velocity (V0) is the slope of the linear portion of the curve.
-
For determining Km and Vmax, plot V0 against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
High-Throughput Screening (HTS) of Protease Inhibitors
This protocol outlines a workflow for screening a compound library for potential inhibitors of a specific trypsin-like protease.
Procedure:
-
Plate Preparation:
-
Using an automated liquid handler, dispense the compound library into 384-well plates, with each well containing a different compound at a fixed concentration.
-
Include control wells with a known inhibitor (positive control) and vehicle (negative control).
-
-
Enzyme Addition:
-
Add the purified protease solution to all wells of the assay plates.
-
-
Incubation:
-
Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Add the this compound substrate to all wells to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity over time using a high-throughput plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each well.
-
Normalize the data to the controls.
-
Identify "hits" as compounds that significantly reduce the rate of fluorescence increase compared to the negative control.
-
Mandatory Visualizations
Signaling Pathways
Trypsin-like proteases are integral components of several critical signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate their roles in the coagulation cascade, the complement system, and the fibrinolytic system.
Caption: The Coagulation Cascade.
Caption: The Complement System Activation.
Caption: The Fibrinolytic System.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for high-throughput screening of protease inhibitors using this compound.
Caption: High-Throughput Screening Workflow.
Conclusion
This compound is a robust and versatile tool for the study of trypsin-like proteases. Its high sensitivity and specificity, coupled with the real-time, fluorescence-based readout, make it ideal for a wide range of applications, from fundamental enzyme characterization to high-throughput drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable substrate in their endeavors to understand and modulate the activity of trypsin-like proteases in health and disease.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Understanding Protease Mechanisms with Bz-Nle-Lys-Arg-Arg-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic protease substrate, Bz-Nle-Lys-Arg-Arg-AMC. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool in understanding protease mechanisms, particularly in the context of drug discovery and development. This guide details the substrate's mechanism of action, its application in studying various proteases, and provides detailed experimental protocols and quantitative data.
Introduction to this compound
This compound is a synthetic peptide substrate extensively used in biochemical assays to measure the activity of certain proteases, primarily serine proteases.[1] The peptide sequence, composed of Benzoyl (Bz), Norleucine (Nle), Lysine (Lys), and two Arginine (Arg) residues, is designed to mimic the natural cleavage sites of these enzymes.[1] The C-terminus of the peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. However, upon proteolytic cleavage of the amide bond between the C-terminal arginine and AMC, the highly fluorescent AMC molecule is released.[2] The resulting increase in fluorescence intensity, which can be monitored in real-time, is directly proportional to the protease activity.[2] This property makes this compound a sensitive and valuable tool for high-throughput screening (HTS) of protease inhibitors and for detailed kinetic studies of enzyme-inhibitor interactions.[2]
Mechanism of Action
The fundamental principle behind the use of this compound lies in the enzymatic hydrolysis of the peptide bond, leading to the release of the fluorescent reporter molecule, AMC. This process allows for the continuous and sensitive monitoring of protease activity.
Key Proteases Studied with this compound
This substrate has proven particularly useful for the characterization of several viral and cellular proteases.
-
Flavivirus NS2B-NS3 Proteases: A primary application of this compound is in the study of the NS2B-NS3 proteases from flaviviruses such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[3][4][5][6][7] This protease is essential for the viral life cycle as it cleaves the viral polyprotein into individual functional proteins required for viral replication.[5][8] Therefore, it is a major target for the development of antiviral drugs.
-
Cathepsin B: this compound has also been identified as a specific substrate for Cathepsin B, a lysosomal cysteine protease.[9][10] Under pathological conditions, Cathepsin B can be translocated from the lysosome to the cytosol, where it is implicated in processes like inflammation and apoptosis.[11] The ability to specifically measure Cathepsin B activity is crucial for understanding its role in various diseases.
Quantitative Data
The following tables summarize the key kinetic parameters for various proteases with this compound and the IC50 values of representative inhibitors.
Table 1: Kinetic Parameters of Proteases with this compound
| Protease | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 | 8.6 | 2.9 | >800-fold higher than Boc-Gly-Arg-Arg-AMC | [12] |
| Yellow Fever Virus NS3 | 14.6 | 0.111 | 7.6 x 103 | [12][13] |
| Zika Virus NS2B-NS3 (gZiPro) | 2.086 | 1.073 | 5.14 x 105 | [6] |
| Zika Virus NS2B-NS3 (eZiPro) | 20.42 | 1.79 | 8.77 x 104 | [6] |
| Zika Virus NS2B-NS3 (bZiPro) | 6.322 | 5.302 | 8.39 x 105 | [6] |
| West Nile Virus NS2B-NS3 | 24.56 ± 1.43 | - | - | [14] |
Table 2: IC50 Values of Inhibitors Determined Using this compound
| Inhibitor | Target Protease | IC50 (µM) | Source |
| Compound 7n | Dengue Virus Type 2 (DENV-2) NS2B-NS3 | 6.82 ± 0.09 | [4] |
| Compound 7n | West Nile Virus NS2B-NS3 | 5.51 ± 0.08 | [4] |
| Compound 1 | Dengue Virus Type 2 (DENV-2) NS2B-NS3 | 0.91 ± 0.02 | [14] |
| Compound 2 | Dengue Virus Type 2 (DENV-2) NS2B-NS3 | 2.93 ± 0.07 | [14] |
| Compound 3 | Dengue Virus Type 2 (DENV-2) NS2B-NS3 | 3.67 ± 0.08 | [14] |
| Compound 4 | Dengue Virus Type 2 (DENV-2) NS2B-NS3 | 2.34 ± 0.14 | [14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. Below are methodologies for key experiments using this compound.
General Protease Activity Assay
This protocol provides a general framework for measuring protease activity. Specific conditions should be optimized for each enzyme.
Materials:
-
Purified protease
-
This compound substrate
-
Assay Buffer (e.g., 200 mM Tris-HCl, pH 9.5, 6 mM NaCl, 30% glycerol, 0.1% CHAPS for DENV protease)[15]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the protease to the desired concentration in the assay buffer.
-
In a 96-well plate, add the diluted enzyme solution to each well. Include a "no enzyme" control with only the assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate to each well to a final concentration (e.g., 5-25 µM).
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes). Use an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[4][16]
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
High-Throughput Screening (HTS) for Protease Inhibitors
This protocol is adapted for screening large compound libraries for potential protease inhibitors.
Materials:
-
Same as the general assay, plus a compound library.
Procedure:
-
In a 96-well or 384-well plate, add the diluted enzyme solution to each well.
-
Add the test compounds from the library to the wells at a fixed concentration (e.g., 10-25 µM). Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate the enzyme-compound mixture for a specific period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a fixed time (e.g., 15-30 minutes).
-
Measure the end-point fluorescence intensity.
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Compounds showing significant inhibition are selected as "hits" for further validation and dose-response studies to determine their IC50 values.
Signaling Pathways and Workflows
Flavivirus Polyprotein Processing
The NS2B-NS3 protease plays a critical role in the flavivirus life cycle by cleaving the viral polyprotein. This is a crucial step for the maturation of viral proteins and the assembly of new virions.
Cathepsin B in Cellular Pathology
Under normal physiological conditions, Cathepsin B is localized within the lysosomes. However, in response to cellular stress or pathological stimuli, it can be released into the cytosol, where it can trigger inflammatory and apoptotic pathways.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. inspiralis.com [inspiralis.com]
- 4. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the NS2B-NS3 protease from Zika virus after self-cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yellow fever virus NS3 protease: peptide-inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 13. shop.bachem.com [shop.bachem.com]
- 14. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
The Role of Bz-Nle-Lys-Arg-Arg-AMC in Advancing Enzyme Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular biology and drug discovery, the study of proteases—enzymes that catalyze the breakdown of proteins—is of paramount importance. These enzymes are implicated in a vast array of physiological and pathological processes, including cancer, neurodegenerative disorders, and infectious diseases.[1] The synthetic fluorogenic peptide substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC), has emerged as a critical tool for the precise and sensitive assessment of protease activity. This technical guide provides an in-depth exploration of this compound, its applications in fundamental enzyme research, and its utility in the development of novel therapeutics.
Core Concepts: The Mechanism of this compound
This compound is specifically designed to mimic the natural substrates of certain proteases, particularly trypsin-like serine proteases.[1] The peptide sequence (Nle-Lys-Arg-Arg) is recognized and cleaved by the target protease at the peptide bond C-terminal to the second arginine residue. This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, AMC is non-fluorescent; however, upon release, it emits a strong fluorescent signal that can be detected and quantified in real-time.[1][2][3] This direct relationship between substrate cleavage and fluorescence intensity allows for the sensitive measurement of enzyme kinetics and the screening of potential inhibitors.[1]
The general workflow for a protease activity assay using this compound is depicted below.
Target Enzymes and Applications
This compound is a versatile substrate with applications across various fields of research, primarily targeting serine proteases.
Viral Proteases: A Key Tool in Antiviral Drug Discovery
A significant application of this substrate is in the study of viral proteases, which are essential for viral replication and are therefore attractive targets for antiviral therapies.
-
Dengue Virus (DENV) NS2B-NS3 Protease: The DENV NS2B-NS3 protease is crucial for processing the viral polyprotein. This compound has been shown to be a highly efficient substrate for the DENV4 NS2B-NS3 protease, with a kcat/Km value over 800 times higher than the commonly used substrate Boc-Gly-Arg-Arg-AMC.[4][5]
-
Yellow Fever Virus (YFV) NS3 Protease: Similar to the dengue virus protease, the YFV NS3 protease is a serine protease involved in viral maturation. This compound serves as a reliable substrate for measuring its activity.[2][4][5][6]
The use of this compound in high-throughput screening (HTS) assays enables the rapid evaluation of large compound libraries to identify potential inhibitors of these viral proteases, accelerating the development of novel antiviral drugs.[1]
The simplified signaling pathway below illustrates the role of the DENV NS2B-NS3 protease in viral replication, a process that can be monitored using this compound.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. caymanchem.com [caymanchem.com]
A Technical Guide to the Fluorogenic Protease Substrate: Bz-Nle-Lys-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and functional properties of the synthetic fluorogenic peptide substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC). This substrate is a valuable tool for the sensitive and continuous measurement of protease activity, particularly for certain viral serine proteases and other trypsin-like enzymes. Its utility in high-throughput screening (HTS) for protease inhibitors makes it a critical component in drug discovery and development pipelines. This document details its core properties, provides established experimental protocols for its use, and summarizes key quantitative data for relevant enzymatic reactions.
Core Physical and Chemical Properties
This compound is a well-characterized peptide substrate designed for specificity towards proteases that recognize and cleave at multi-basic sites. The covalent attachment of the fluorescent reporter 7-amino-4-methylcoumarin (B1665955) (AMC) via an amide bond allows for a highly sensitive, real-time kinetic assay. In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage C-terminal to the final arginine residue, the liberated AMC molecule exhibits a significant increase in fluorescence.
Table 1: Physical and Chemical Data for this compound
| Property | Value |
| Full Chemical Name | N-benzoyl-L-norleucyl-L-lysyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide[1][] |
| Synonyms | Bz-Nle-KRR-AMC, Benzoyl-Nle-Lys-Arg-Arg-7-amino-4-methylcoumarin[1][] |
| Molecular Formula | C₄₁H₆₀N₁₂O₇[3][4] |
| Molecular Weight | 833.0 g/mol [1][3][5] |
| Appearance | Solid / Lyophilized Powder[1][6] |
| Purity | ≥95%[1][] |
| Fluorescence | Excitation: 340-360 nm / Emission: 440-460 nm[1][] |
| Solubility | - DMSO: ~30 mg/mL- DMF: ~30 mg/mL- Ethanol: ~20 mg/mL- Sparingly soluble in aqueous buffers; best prepared by dilution from a DMSO stock. A 1:1 DMSO:PBS (pH 7.2) solution has a solubility of approx. 0.5 mg/mL.[1][] |
| Storage & Stability | Store as a solid at -20°C, protected from light. Stable for ≥ 4 years under these conditions.[1][3][6] Avoid repeated freeze-thaw cycles of solutions.[6] Aqueous solutions are not recommended for storage for more than one day.[1] |
Enzymatic Reactions and Applications
The specific peptide sequence (Nle-Lys-Arg-Arg) is designed to mimic the natural cleavage sites for a class of serine proteases. It is a well-established substrate for viral proteases and is generally applicable to trypsin-like enzymes.[6]
Primary Applications:
-
Enzyme Kinetics: Enables detailed characterization of protease activity, including the determination of Michaelis-Menten constants (Kₘ and Vₘₐₓ).[6]
-
Drug Discovery: Widely used in high-throughput screening (HTS) assays to identify and characterize potential protease inhibitors.[6]
-
Fundamental Research: Facilitates studies on protease substrate specificity, mechanisms of action, and enzymatic regulation.[6]
Table 2: Reported Kinetic Parameters for this compound Hydrolysis
| Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Source Organism |
| NS3 Protease | 14.6 | 0.111 | ~7.6 x 10³ | Yellow Fever Virus[5] |
| NS2B/3 Protease | 8.6 | 2.9 | >3.3 x 10⁵ | Dengue Virus (Type 4)[5] |
Note: While widely used for trypsin-like enzymes, specific Kₘ and k꜀ₐₜ values for this compound with enzymes like bovine trypsin or human furin are not consistently reported in the literature. Researchers should determine these parameters empirically for their specific enzyme and assay conditions.
Experimental Protocols
The following protocols provide a detailed methodology for common assays using this compound. These should be optimized for specific enzymes and laboratory conditions.
Protocol for General Protease Activity Assay
This procedure measures the rate of substrate cleavage by a purified enzyme.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer for the enzyme of interest. A common starting point is 50 mM Tris-HCl, pH 7.5 - 8.0, containing 150 mM NaCl and 1-5 mM CaCl₂. The optimal pH and ionic strength should be determined for each specific protease.
- Substrate Stock Solution (10 mM): Carefully dissolve this compound in 100% DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
- Enzyme Stock Solution: Reconstitute or dilute the purified protease in an appropriate buffer (e.g., Assay Buffer without substrate) to a known concentration. Store on ice for immediate use or as recommended by the supplier.
- AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. This is used to generate a standard curve to convert fluorescence units to molar concentrations.
2. Assay Procedure (96-well plate format):
- AMC Standard Curve: Prepare a series of dilutions of the AMC Standard Stock Solution in Assay Buffer (e.g., 0, 1, 2.5, 5, 10, 20 µM) in a black, clear-bottom 96-well plate. The final volume in each well should be 100 µL.
- Enzyme Preparation: Prepare a 2X working solution of the enzyme in pre-warmed Assay Buffer. The optimal final concentration will depend on the enzyme's activity and should be determined empirically to ensure the reaction rate is linear over the desired time course.
- Substrate Preparation: Prepare a 2X working solution of the this compound substrate by diluting the DMSO stock in pre-warmed Assay Buffer. A typical final concentration is 10-50 µM, which should ideally be near or above the Kₘ value.
- Reaction Setup:
- To the appropriate wells of the 96-well plate, add 50 µL of Assay Buffer.
- Include a "no-enzyme" control by adding 50 µL of the 2X substrate solution to wells containing 50 µL of Assay Buffer.
- To the experimental wells, add 50 µL of the 2X enzyme solution.
- Initiate the reaction by adding 50 µL of the 2X substrate solution to the experimental wells. The final reaction volume will be 100 µL.
- Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C (or the optimal temperature for the enzyme). Measure the fluorescence intensity kinetically (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 15-30 minutes.
3. Data Analysis:
- Plot the fluorescence intensity (Relative Fluorescence Units, RFU) from the AMC standard wells against concentration. Perform a linear regression to obtain the slope (RFU/µM).
- For the kinetic readings, plot RFU versus time (minutes) for each reaction.
- Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (RFU/min).
- Convert V₀ from RFU/min to µM/min using the slope from the AMC standard curve.
Protocol for Protease Inhibitor Screening
This protocol is designed for screening a library of compounds to identify potential inhibitors.
1. Reagent Preparation:
- Prepare Assay Buffer, Enzyme, and Substrate solutions as described in Protocol 3.1.
- Test Compounds: Dissolve test compounds (potential inhibitors) in 100% DMSO to create concentrated stock solutions (e.g., 10 mM). Prepare serial dilutions as needed.
2. Assay Procedure (96-well plate format):
- To individual wells of a 96-well plate, add 1 µL of each test compound dilution.
- Include Negative Controls (vehicle control) containing 1 µL of DMSO.
- Include Positive Controls containing a known inhibitor of the protease at a concentration expected to give >80% inhibition.
- Add 49 µL of the 2X enzyme working solution to each well.
- Pre-incubate the plate at room temperature (or 37°C) for 15-30 minutes to allow the compounds to interact with the enzyme.
- Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells.
- Immediately measure the fluorescence kinetically as described in Protocol 3.1.
3. Data Analysis:
- Calculate the reaction velocity (V₀) for each well as described previously.
- Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] x 100
- Compounds showing significant inhibition can be selected for further characterization, such as determining the IC₅₀ value by testing a range of inhibitor concentrations.
Mandatory Visualizations
Enzymatic Cleavage Pathway
The fundamental principle of the assay is the enzymatic cleavage of the substrate, which liberates the fluorophore.
Caption: Enzymatic cleavage of this compound releases the fluorescent AMC group.
Experimental Workflow for Inhibitor Screening
The following diagram outlines the logical flow for a typical high-throughput inhibitor screening assay.
Caption: High-throughput screening workflow for identifying protease inhibitors.
References
- 1. jascoinc.com [jascoinc.com]
- 3. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 4. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. jascoinc.com [jascoinc.com]
Bz-Nle-Lys-Arg-Arg-AMC molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the fluorogenic peptide substrate, Bz-Nle-Lys-Arg-Arg-AMC, including its physicochemical properties, a detailed experimental protocol for its use in protease activity assays, and a workflow for inhibitor screening.
Core Data Presentation
The quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄₁H₆₀N₁₂O₇ | [1] |
| Molecular Weight | 833.00 g/mol (as free base) | [1][2] |
| Formula Weight | 833.0 g/mol (may be provided as a hydrochloride salt, denoted as C₄₁H₆₀N₁₂O₇ • XHCl) | [3] |
| Excitation Wavelength | 340-360 nm | [3][4] |
| Emission Wavelength | 440-460 nm | [3][4] |
| Synonyms | Benzoyl-Nle-Lys-Arg-Arg-AMC, Benzoyl-Nle-Lys-Arg-Arg-7-amino-4-methylcoumarin, Bz-Nle-KRR-AMC | [3] |
| Storage Conditions | -20°C, airtight, dry | [1][3] |
Introduction to this compound
This compound is a synthetic, fluorogenic peptide substrate extensively utilized in biochemical research to assay the activity of certain proteases.[1][5] The peptide sequence, incorporating Benzoyl (Bz), Norleucine (Nle), Lysine (Lys), and two Arginine (Arg) residues, is designed to mimic the natural cleavage sites of specific proteases, particularly serine proteases.[5] This substrate is notably employed for measuring the enzymatic activity of furin, as well as viral proteases such as the Yellow Fever Virus (YFV) NS3 protease and the Dengue Virus (DV) NS2B/NS3 protease complex.[1][3][6]
The principle of the assay relies on the enzymatic cleavage of the peptide bond between the C-terminal arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon proteolytic cleavage, the liberated AMC fluoresces brightly, and the increase in fluorescence intensity can be monitored in real-time to determine enzyme activity.[5]
Experimental Protocols
Detailed Methodology for a General Protease Activity Assay
This protocol provides a framework for measuring protease activity using this compound in a 96-well plate format. Optimization of buffer components, pH, enzyme concentration, and substrate concentration may be required for specific proteases.
Materials:
-
This compound
-
Purified protease of interest
-
Assay Buffer (a common starting point is 50 mM Tris-HCl, pH 7.5 - 8.0, with additions like 100 mM NaCl, and 0.01% Tween-20, but this should be optimized for the specific enzyme)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation and emission filters for ~360 nm and ~460 nm, respectively.
-
Test compounds (inhibitors) if performing an inhibition assay.
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in DMSO. Store this stock in aliquots at -20°C, protected from light to avoid degradation.
-
Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration (e.g., 200 µM) in the appropriate Assay Buffer. The optimal final substrate concentration should be empirically determined and is often around the Km value for the specific enzyme.
-
Enzyme Working Solution: Dilute the purified protease in ice-cold Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired assay time. The optimal concentration should be determined through preliminary experiments.
-
Inhibitor Solutions (for inhibition assays): Prepare a series of dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and is generally kept below 1% (v/v) to minimize effects on enzyme activity.
-
-
Assay Setup (for a 100 µL final volume per well):
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
For inhibitor screening, add 10 µL of the diluted test inhibitor or vehicle control (Assay Buffer with the same percentage of DMSO) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except for the "No Enzyme Control" wells. To these control wells, add 20 µL of Assay Buffer.
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 15-30 minutes. This step allows for the interaction between the enzyme and any inhibitors.
-
-
Reaction Initiation and Measurement:
-
Initiate the proteolytic reaction by adding 20 µL of the working substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader, which has been pre-warmed to the assay temperature.
-
Measure the increase in fluorescence intensity over time (kinetic mode). Readings should be taken at regular intervals (e.g., every 60 seconds) for a period during which the reaction rate is linear. The excitation wavelength should be set between 340-360 nm and the emission wavelength between 440-460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence rate from the "No Enzyme Control" wells.
-
For inhibitor assays, calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Protease Inhibitor Screening
The following diagram illustrates the logical flow of a typical protease inhibitor screening experiment using a fluorogenic substrate like this compound.
Caption: Workflow for a protease inhibitor screening assay.
Signaling Pathway: Viral Polyprotein Processing
This compound is a substrate for the Dengue Virus NS2B/NS3 protease, which is essential for viral replication. The protease cleaves the viral polyprotein at specific sites to release functional non-structural proteins. This diagram illustrates the role of the NS2B/NS3 protease in this critical pathway.
Caption: Role of NS2B/NS3 protease in Dengue Virus replication.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Detection of Protease Activity by Fluorescent Peptide Zymography [jove.com]
- 5. content.abcam.com [content.abcam.com]
- 6. PathSpecific™ Furin Protease Assay - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for Bz-Nle-Lys-Arg-Arg-AMC Protease Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Nle-Lys-Arg-Arg-AMC is a highly sensitive and specific fluorogenic substrate for the determination of protease activity, particularly for certain serine proteases.[1][2] Its design, incorporating the unnatural amino acid norleucine (Nle) and a sequence of basic residues (Lys-Arg-Arg), mimics the natural cleavage sites for a variety of proteases involved in physiological and pathological processes.[1] This substrate is particularly well-suited for studying viral proteases, such as the NS2B-NS3 protease from Dengue virus and Yellow Fever virus, making it an invaluable tool in the discovery and characterization of antiviral inhibitors.[3][4]
The assay principle is based on the cleavage of the amide bond between the peptide sequence and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic hydrolysis by a target protease, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[1][2] This method offers a continuous and highly sensitive means to measure enzyme kinetics and to screen for potential inhibitors in a high-throughput format.[1][2]
Applications
-
Enzyme Kinetics and Characterization: Determination of kinetic parameters such as Kcat and Km for specific proteases.[3][5]
-
High-Throughput Screening (HTS) for Inhibitors: Screening of compound libraries to identify potential inhibitors of target proteases.[1][2]
-
Drug Discovery and Development: Characterizing the potency and mechanism of action of lead compounds in antiviral and other therapeutic programs.[1][2]
-
Study of Viral Pathogenesis: Investigating the role of viral proteases, like Dengue NS2B-NS3, in viral replication and host immune evasion.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound substrate and general assay conditions.
Table 1: Substrate Specifications
| Property | Value |
| Full Name | Benzoyl-L-norleucyl-L-lysyl-L-arginyl-L-argininamide-7-amino-4-methylcoumarin |
| Molecular Formula | C41H60N12O7 |
| Molecular Weight | 833.0 g/mol |
| Excitation Wavelength | 340-380 nm |
| Emission Wavelength | 440-460 nm |
| Recommended Storage | -20°C, protect from light |
| Common Solvents | DMSO, DMF |
Table 2: Kinetic Parameters for Viral Proteases
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Dengue Virus (DEN4) NS2B-NS3 | 8.6 | 2.9 | >800-fold higher than Boc-Gly-Arg-Arg-AMC |
| Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | Not specified |
Data sourced from Bachem product information.[3][5]
Table 3: Recommended Assay Conditions for Dengue Virus NS2B-NS3 Protease
| Parameter | Recommended Condition |
| Buffer | 50-200 mM Tris-HCl |
| pH | 7.8 - 9.5 |
| Additives | 6 mM NaCl, 20-30% glycerol, 1 mM CHAPS (optional) |
| Enzyme Concentration (DENV2 NS2B-NS3) | 25 nM |
| Substrate Concentration | 5 µM (for inhibitor screening) or varied (for kinetics) |
| Incubation Temperature | 25°C or 37°C |
| Final DMSO Concentration | < 1% |
Conditions are compiled from multiple sources for in vitro assays.[8][9][10]
Signaling Pathway: Role of Dengue Virus NS2B-NS3 Protease
The Dengue virus (DENV) genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to release individual functional proteins. The DENV NS2B-NS3 protease is essential for this process, cleaving the polyprotein at multiple sites to generate mature non-structural proteins required for viral replication. Furthermore, to counteract the host's antiviral defenses, the NS2B-NS3 protease can cleave host proteins involved in the innate immune response, such as cGAS and STING, thereby suppressing the production of type I interferons. This dual role makes it a prime target for antiviral drug development.
Caption: Dengue Virus NS2B-NS3 protease function and its inhibition.
Experimental Protocols
General Protease Activity Assay
This protocol provides a basic framework for measuring the activity of a purified protease using this compound.
1. Materials
-
This compound substrate
-
Purified protease of interest (e.g., DENV NS2B-NS3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 1 mM CHAPS)
-
DMSO (for dissolving substrate)
-
Black, flat-bottom 96-well or 384-well microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
AMC standard for calibration curve
2. Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., for a 2X working solution if adding equal volumes of enzyme and substrate).
-
Enzyme Solution: Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
3. Assay Procedure
-
Set up the microplate by adding the components in the order specified in the table below. It is recommended to perform all measurements in triplicate.
| Well Type | Reagent 1 (50 µL) | Reagent 2 (50 µL) |
| Test Sample | Diluted Enzyme Solution | 2X Working Substrate Solution |
| No Enzyme Control | Assay Buffer | 2X Working Substrate Solution |
| No Substrate Control | Diluted Enzyme Solution | Assay Buffer |
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the final reagent (typically the substrate solution).
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
4. Data Analysis
-
Subtract the background fluorescence (from the "No Enzyme Control" wells) from the values of the test sample wells.
-
Plot RFU versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
To convert RFU to the amount of product formed (moles of AMC), generate a standard curve using a known concentration range of free AMC.
Protease Inhibitor Screening Assay
This protocol is designed for high-throughput screening of potential protease inhibitors.
1. Materials
-
Same as the General Protease Activity Assay
-
Test compounds (potential inhibitors) dissolved in DMSO
2. Assay Procedure
-
To the wells of a 96-well plate, add a small volume (e.g., 1 µL) of each test compound.
-
Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).
-
Add the diluted protease solution to each well and pre-incubate with the compounds for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
Measure the fluorescence intensity over time as described in the general activity assay.
3. Data Analysis
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each compound compared to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
For promising hits, a dose-response curve can be generated to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caption: A typical workflow for a protease assay using a fluorogenic substrate.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. The Dengue virus protease NS2B3 cleaves cyclic GMP-AMP synthase to suppress cGAS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bz-Nle-Lys-Arg-Arg-AMC in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Nle-Lys-Arg-Arg-AMC is a highly sensitive and specific fluorogenic peptide substrate designed for the continuous assay of various serine proteases. Its chemical structure, featuring a benzoyl (Bz) group, norleucine (Nle), and a specific tripeptide sequence (Lys-Arg-Arg), mimics the natural cleavage sites of several key proteases. The peptide is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter. In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, which can be monitored in real-time, is directly proportional to the protease activity.
This substrate is particularly valuable for studying viral serine proteases, such as Dengue virus (DENV) NS2B-NS3 protease and Yellow Fever virus (YFV) NS3 protease, making it an indispensable tool in the research and development of antiviral therapeutics.[1] It also shows utility in assaying other trypsin-like proteases, including Cathepsin B, a cysteine protease implicated in various cancers and other diseases.[2][3]
The high sensitivity of this compound allows for the detection of low enzyme concentrations and is well-suited for high-throughput screening (HTS) of potential protease inhibitors.[2]
Principle of the Assay
The core of the assay is the enzymatic hydrolysis of the substrate. The protease of interest recognizes and cleaves the peptide sequence, liberating the AMC fluorophore. The fluorescence of free AMC is measured at an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-460 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for viral and cellular proteases.[4][5]
-
High-Throughput Screening (HTS): Screening of large compound libraries to identify potential protease inhibitors.[2]
-
Inhibitor Characterization: Determination of inhibitor potency (IC50 values) and mechanism of inhibition (e.g., competitive, non-competitive).[1][6]
-
Drug Discovery: A crucial tool in the development of antiviral agents targeting flaviviruses and for therapeutics aimed at modulating Cathepsin B activity in various diseases.
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the kinetic constants for the hydrolysis of this compound by key viral proteases.
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | 7.6 x 103 |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | 8.6 | 2.9 | >800-fold higher than Boc-Gly-Arg-Arg-AMC |
Data compiled from multiple sources.[4][5]
Inhibitor Potency (IC50 Values)
This table provides IC50 values for various inhibitors of Dengue Virus NS2B-NS3 protease, determined using the this compound substrate.
| Compound | Target Protease | IC50 (µM) |
| Compound 1 (8-hydroxyquinoline derivative) | DENV2 NS2B-NS3 | 0.91 ± 0.02 |
| Compound 2 (8-hydroxyquinoline derivative) | DENV2 NS2B-NS3 | 2.93 ± 0.07 |
| Compound 3 (8-hydroxyquinoline derivative) | DENV2 NS2B-NS3 | 3.67 ± 0.08 |
| Compound 4 (8-hydroxyquinoline derivative) | DENV2 NS2B-NS3 | 2.34 ± 0.14 |
| Compound 7n (Aminobenzamide derivative) | DENV2 NS2B-NS3 | 6.82 ± 0.09 |
| Compound 7n (Aminobenzamide derivative) | WNV NS2B-NS3 | 5.51 ± 0.08 |
| AYA3 (Peptide Inhibitor) | DENV2 NS2B-NS3 | 24 |
| AYA9 (Peptide Inhibitor) | DENV2 NS2B-NS3 | 23 |
| Aprotinin | DENV2 NS2B-NS3 | 25 |
Data compiled from multiple sources.[1][6][7]
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified protease of interest (e.g., DENV NS2B-NS3, YFV NS3, Cathepsin B)
-
Assay Buffer (specific to the protease, see below for examples)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate and inhibitor stock solutions
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Known protease inhibitor (for positive control)
Preparation of Reagents
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate for the desired duration. Store on ice during use.
-
Assay Buffers:
-
For DENV/WNV NS2B-NS3 Protease: 200 mM Tris-HCl, pH 9.5, containing 6 mM NaCl and 30% glycerol.[1][6]
-
Alternative for DENV NS2B-NS3 Protease: 50 mM Tris-HCl, pH 7.8.[8]
-
For Cathepsin B (acidic pH): 100 mM sodium acetate, pH 5.5, containing 100 mM NaCl, 5 mM DTT, and 1 mM EDTA.
-
For Cathepsin B (neutral pH): 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM DTT.
-
-
Inhibitor Solutions: Dissolve test compounds and control inhibitors in DMSO to create stock solutions. Serially dilute in assay buffer to the desired concentrations.
Protease Activity Assay Protocol (96-well plate format)
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
For inhibitor studies, add 10 µL of the inhibitor solution or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except for the "No Enzyme Control" wells. To these, add 20 µL of assay buffer.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes. This is particularly important for inhibitor studies to allow for binding to the enzyme.
-
Reaction Initiation: Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate (typically 5-20 µM). Add 20 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~380 nm, Emission: ~460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme Control" wells) from all other readings.
-
Plot fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of DENV NS2B-NS3 Protease in Viral Polyprotein Processing and Immune Evasion.
Caption: General Experimental Workflow for a Protease Inhibition Assay.
Caption: Simplified Signaling Pathways Involving Cathepsin B in Disease.
References
- 1. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. escholarship.org [escholarship.org]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening using Bz-Nle-Lys-Arg-Arg-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bz-Nle-Lys-Arg-Arg-AMC is a highly sensitive and specific fluorogenic substrate designed for the continuous assay of a subset of serine proteases. Its peptide sequence mimics the cleavage site recognized by enzymes such as the Dengue virus NS2B-NS3 protease, Yellow Fever virus NS3 protease, and proprotein convertases like furin.[1] The substrate consists of the peptide sequence Benzoyl-Norleucine-Lysine-Arginine-Arginine conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage after the second Arginine residue, the highly fluorescent AMC molecule is liberated. This release results in a measurable increase in fluorescence, which can be monitored in real-time, making it an ideal tool for high-throughput screening (HTS) of potential enzyme inhibitors.[2]
The principle of the assay is based on the enzymatic hydrolysis of the peptide bond, leading to the release of AMC. The rate of the increase in fluorescence is directly proportional to the enzyme's activity. Therefore, the presence of an inhibitor will decrease the rate of substrate cleavage, resulting in a reduced fluorescence signal.[1]
Applications in High-Throughput Screening
The robust performance and high sensitivity of this compound make it a valuable tool for HTS campaigns aimed at discovering novel inhibitors for key therapeutic targets.[2]
-
Antiviral Drug Discovery: This substrate is extensively used to screen for inhibitors of viral proteases that are essential for viral replication. A primary example is the NS2B-NS3 protease of flaviviruses like Dengue and Yellow Fever virus.[3][4]
-
Oncology and Other Diseases: Proprotein convertases, such as furin, are implicated in a variety of diseases, including cancer, by activating precursor proteins like growth factors and metalloproteinases. This compound can be employed to screen for furin inhibitors as potential therapeutics.
Data Presentation
Enzyme Kinetic Parameters
The efficiency of this compound as a substrate for various proteases is characterized by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is represented by the kcat/Km ratio.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 | 8.6 | 2.9 | >800 fold higher than Boc-Gly-Arg-Arg-AMC |
| Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | - |
| Furin (with similar substrate Pyr-RTKR-AMC) | 6.5 | Not Reported | ~2 x 10⁴ |
Note: Kinetic parameters can vary based on experimental conditions. Data for furin with the similar substrate Pyr-Arg-Thr-Lys-Arg-AMC is provided for reference.[5][6][7][8]
Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides examples of IC50 values for inhibitors of Dengue virus NS2B-NS3 protease and furin determined using AMC-based substrates.
| Target Enzyme | Inhibitor | IC50 (µM) |
| DENV2 NS2B-NS3pro | Compound 1 (8-hydroxyquinoline derivative) | 0.91 ± 0.02 |
| DENV2 NS2B-NS3pro | Compound 2 (8-hydroxyquinoline derivative) | 2.93 ± 0.07 |
| DENV2 NS2B-NS3pro | Compound 3 (8-hydroxyquinoline derivative) | 3.67 ± 0.08 |
| DENV2 NS2B-NS3pro | Compound 4 (8-hydroxyquinoline derivative) | 2.34 ± 0.14 |
| Furin | Furin Inhibitor 1 | 0.0016 |
| Furin | Furin Inhibitor 2 | 0.11 |
| Furin | Dec-RVKR-CMK | 0.0013 |
| Furin | BOS-981 | 0.004 |
| Furin | BOS-857 | 0.032 |
| Furin | BOS-318 | 0.035 |
Note: IC50 values are dependent on assay conditions, including substrate and enzyme concentrations.[7][9]
Experimental Protocols
High-Throughput Screening Protocol for Dengue Virus NS2B-NS3 Protease Inhibitors
This protocol is designed for a 96- or 384-well plate format suitable for HTS.
Materials:
-
Recombinant Dengue Virus NS2B-NS3 protease (DENV2pro)
-
This compound substrate
-
Assay Buffer: 200 mM Tris-HCl, pH 9.5, 6 mM NaCl, 30% glycerol
-
Test compounds dissolved in DMSO
-
Positive Control Inhibitor (e.g., aprotinin)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of the this compound substrate in DMSO (e.g., 10 mM) and store it at -20°C. On the day of the assay, dilute the substrate to the desired final concentration (e.g., 25 µM) in the Assay Buffer.
-
Dilute the DENV2pro enzyme to the desired final concentration (e.g., 20 nM) in the Assay Buffer. Keep the enzyme on ice.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute them in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Add 2 µL of each test compound dilution, positive control, or vehicle (DMSO for negative control) to the appropriate wells of the microplate.
-
Add 48 µL of the diluted DENV2pro enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells. The final reaction volume will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each test compound concentration relative to the negative control (100% activity) and positive control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
High-Throughput Screening Protocol for Furin Inhibitors
This protocol is adapted from general furin assay protocols for an HTS format using this compound.
Materials:
-
Recombinant human Furin
-
This compound substrate
-
Furin Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol
-
Test compounds dissolved in DMSO
-
Positive Control Inhibitor (e.g., Furin Inhibitor I)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Furin Assay Buffer fresh and keep it on ice.[5]
-
Prepare a stock solution of the this compound substrate in DMSO and dilute it to the desired final concentration (e.g., 10-20 µM) in the Assay Buffer.
-
Dilute the recombinant furin in cold Assay Buffer to the desired working concentration. This should be determined empirically to achieve a linear reaction rate.
-
Prepare serial dilutions of test compounds and the positive control inhibitor.
-
-
Assay Setup:
-
Add 2 µL of each test compound dilution, positive control, or vehicle to the appropriate wells.
-
Add 48 µL of the diluted furin enzyme solution to all wells except for the "no-enzyme" control wells, to which 48 µL of Assay Buffer is added.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells, for a final volume of 100 µL.
-
Immediately monitor the increase in fluorescence in a kinetic mode using a microplate reader at 37°C.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the Dengue virus protease assay to determine the IC50 values of the test compounds for furin.
-
Quality Control: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative controls.
Formula:
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
Where:
-
µp = mean of the positive control
-
σp = standard deviation of the positive control
-
µn = mean of the negative control
-
σn = standard deviation of the negative control
Interpretation of Z'-Factor Values:
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS. |
| 0 to 0.5 | Acceptable, but may require optimization. |
| < 0 | Poor assay, not suitable for HTS.[3] |
Visualizations
Signaling and Processing Pathways
Caption: Furin-mediated pro-protein activation in the trans-Golgi network.
Caption: Role of NS2B-NS3 protease in Dengue virus polyprotein processing.
Experimental Workflow
Caption: High-throughput screening workflow for protease inhibitors.
References
- 1. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. assay.dev [assay.dev]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Screening Protease Inhibitors with Bz-Nle-Lys-Arg-Arg-AMC
Introduction
Bz-Nle-Lys-Arg-Arg-AMC is a highly sensitive and specific fluorogenic substrate for the continuous kinetic measurement of serine protease activity.[1] Its design, incorporating Benzoyl (Bz) and Norleucine (Nle) modifications, mimics the natural substrates of various proteases, particularly viral and trypsin-like enzymes.[1] The principle of the assay is based on the enzymatic cleavage of the peptide bond C-terminal to the final Arginine residue, which liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The resulting increase in fluorescence intensity is directly proportional to the protease activity, making it an ideal tool for high-throughput screening (HTS) of protease inhibitors.[1][2]
The cleavage of the substrate and subsequent release of AMC can be monitored in real-time, providing a sensitive method to determine enzyme kinetics and to assess the potency of inhibitory compounds.[1] This substrate has been successfully employed in the study of several key proteases, including those from Dengue virus, Yellow Fever virus, and Zika virus, making it a valuable reagent in drug discovery efforts targeting these pathogens.[3][4][5]
Principle of the Assay
The this compound substrate is internally quenched. Upon enzymatic cleavage between the C-terminal Arginine and the AMC moiety, the fluorophore is released, resulting in a significant increase in fluorescence. This can be detected at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[4] The rate of this fluorescence increase is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescence signal.
Featured Applications
-
High-Throughput Screening (HTS) for Protease Inhibitors: The assay's simplicity and sensitivity make it well-suited for screening large compound libraries to identify potential protease inhibitors.[1][2]
-
Determination of Inhibitor Potency (IC50): The substrate allows for the accurate determination of the half-maximal inhibitory concentration (IC50) of test compounds.
-
Enzyme Kinetics Studies: It can be used to determine key kinetic parameters such as K_m and k_cat for various proteases.[6]
-
Specificity Profiling: By testing against a panel of different proteases, the substrate can be used to profile the specificity of newly identified inhibitors.[1]
Data Presentation
Table 1: Kinetic Parameters of Proteases with this compound
| Protease | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 | 8.6 | 2.9 | 3.37 x 10⁵ |
| Yellow Fever Virus NS3 | 14.6 | 0.111 | 7.60 x 10³ |
| West Nile Virus NS2B-NS3 | 24.56 | Not Reported | Not Reported |
Note: Data compiled from available literature.[3][6][7] Kinetic parameters can vary based on assay conditions.
Table 2: Examples of Inhibitors Screened Using this compound
| Protease Target | Inhibitor | IC50 (µM) |
| DENV2 NS2B/NS3pro | Compound 1 (8-hydroxyquinoline derivative) | 0.91 ± 0.02 |
| DENV2 NS2B/NS3pro | Compound 2 (8-hydroxyquinoline derivative) | 2.93 ± 0.07 |
| DENV2 NS2B/NS3pro | Compound 3 (8-hydroxyquinoline derivative) | 3.67 ± 0.08 |
| DENV2 NS2B/NS3pro | Compound 4 (8-hydroxyquinoline derivative) | 2.34 ± 0.14 |
| DENV2 NS2B-NS3pro | Aprotinin (B3435010) (Bovine Pancreatic Trypsin Inhibitor) | ~25 |
| WNV NS2B-NS3pro | Aprotinin (Bovine Pancreatic Trypsin Inhibitor) | Not explicitly stated, but used as a positive control |
| DENV NS2B-NS3pro | AYA3 peptide | 24 |
| DENV NS2B-NS3pro | AYA9 peptide | 23 |
Note: IC50 values are highly dependent on assay conditions such as enzyme and substrate concentrations. Data is sourced from published studies.[2][7][8]
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified protease of interest
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-9.5, with appropriate salts and additives like glycerol (B35011) or CHAPS, optimized for the specific protease)[2][7]
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., aprotinin for trypsin-like proteases)[2]
-
Negative control (solvent vehicle, e.g., DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission filters for 340-380 nm and 440-460 nm, respectively.
Stock Solution Preparation
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.[4]
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified protease in an appropriate buffer. The final working concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
Test Compound Stock Solutions: Dissolve test compounds in 100% DMSO to a high concentration (e.g., 10-50 mM).
Assay Protocol for IC50 Determination
This protocol is a general guideline and should be optimized for the specific protease and instrumentation.
-
Prepare Working Solutions:
-
Assay Buffer: Prepare the required volume of assay buffer.
-
Enzyme Working Solution: Dilute the enzyme stock solution in assay buffer to the desired working concentration (e.g., 2X the final concentration).
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired working concentration (e.g., 2X the final K_m value).
-
Test Compound Dilutions: Perform serial dilutions of the test compounds in assay buffer containing a constant percentage of DMSO (typically ≤1%).
-
-
Plate Setup (100 µL final volume per well):
-
Add 50 µL of the diluted test compounds or control solutions (positive inhibitor control, vehicle control) to the wells of a black microplate.
-
Add 25 µL of the enzyme working solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[2]
-
-
Reaction Initiation:
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction.
-
Mix the plate gently for 30 seconds.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).[2]
-
Measure the fluorescence intensity (Excitation: 340-380 nm, Emission: 440-460 nm) kinetically over a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for protease inhibitor screening using a fluorogenic substrate.
Caption: Principle of the fluorogenic protease inhibition assay.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
Application Notes and Protocols for the Bz-Nle-Lys-Arg-Arg-AMC Assay for Dengue Virus Protease
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dengue virus (DENV) NS2B-NS3 protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. The Bz-Nle-Lys-Arg-Arg-AMC assay is a robust and widely used in vitro method for measuring the activity of the DENV NS2B-NS3 protease and for screening potential inhibitors. This fluorogenic assay relies on the cleavage of the synthetic peptide substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (this compound), by the protease. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, and the resulting increase in fluorescence intensity is directly proportional to the protease activity.
Principle of the Assay
The this compound peptide sequence mimics the natural cleavage sites of the DENV polyprotein. The Dengue NS2B/NS3 protease is a serine protease that recognizes and cleaves after two consecutive basic amino acids (Arginine or Lysine).[1][2] In this assay, the protease cleaves the amide bond between the C-terminal Arginine and the AMC fluorophore. The free AMC exhibits significantly higher fluorescence than the quenched AMC in the intact substrate. The rate of AMC release, measured by monitoring the fluorescence increase over time, provides a quantitative measure of the enzyme's catalytic activity.
Materials and Reagents
-
Substrate: this compound trifluoroacetate (B77799) salt (Supplier: Bachem or other commercial sources)
-
Enzyme: Recombinant DENV NS2B-NS3 protease (of the desired serotype)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5-9.5, containing 20-30% glycerol, 1-10 mM NaCl, and a non-ionic detergent such as 1 mM CHAPS or 0.1% CHAPS.[3][4][5][6]
-
Inhibitors (for inhibition assays): Test compounds and a known DENV protease inhibitor as a positive control (e.g., aprotinin).
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate and inhibitor compounds.
-
Microplates: Opaque 96-well or 384-well microplates (e.g., black, flat-bottom).
-
Fluorescence Microplate Reader: Capable of excitation at 340-380 nm and emission at 440-460 nm.[4][7]
Experimental Protocols
Preparation of Reagents
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Store at -20°C. The substrate is soluble in DMSO at approximately 30 mg/ml.[7] For aqueous buffers, it is sparingly soluble, so it should first be dissolved in DMSO and then diluted.[7]
-
Enzyme Working Solution: Dilute the recombinant DENV NS2B-NS3 protease to the desired final concentration (e.g., 10-50 nM) in the assay buffer. Prepare this solution fresh before each experiment and keep it on ice.
-
Inhibitor Stock and Working Solutions: Dissolve inhibitor compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). Further dilute in assay buffer to the desired concentrations for the inhibition assay. Ensure the final DMSO concentration in the assay is low (typically ≤ 1-5%) to avoid affecting enzyme activity.[3]
Enzyme Activity Assay Protocol
-
Assay Plate Preparation: Add the following components to each well of a 96-well opaque microplate:
-
Pre-incubation: If screening for inhibitors, add the test compounds at various concentrations to the wells containing the enzyme and buffer. Incubate for 15-30 minutes at room temperature or 37°C.[4] For a no-inhibitor control, add an equivalent volume of DMSO.
-
Initiation of Reaction: Start the enzymatic reaction by adding the this compound substrate to each well. The final substrate concentration should be around its Km value or as determined by optimization (e.g., 5-50 µM).[3][4][8]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[3][4]
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial reaction velocity (V₀) is determined from the linear portion of the curve.
-
For kinetic studies, vary the substrate concentration and measure the initial velocities. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Inhibitor Screening (IC50 Determination) Protocol
-
Follow the enzyme activity assay protocol.
-
In the pre-incubation step, add a range of concentrations of the test inhibitor compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO, representing 100% activity).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Data Presentation
Table 1: Kinetic Parameters of DENV NS2B-NS3 Protease with this compound
| DENV Serotype | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions | Reference |
| DENV-2 | 27.8 ± 2.4 | (1.4 ± 0.8) x 10⁻¹ | 5.04 x 10³ | 50 mM Tris pH 9.0, 10 mM NaCl, 25% glycerol, 1 mM CHAPS | [3] |
| DENV-3 | 50.3 ± 4.2 | (7.4 ± 2.4) x 10⁻² | 1.47 x 10³ | 50 mM Tris pH 9.0, 10 mM NaCl, 25% glycerol, 1 mM CHAPS | [3] |
| DENV-4 | 8.6 | 2.9 | 3.37 x 10⁵ | Not specified | [9] |
| WNV (related flavivirus) | 24.01 ± 0.62 | 0.060 ± 0.0013 | 2499 ± 99 | 200 mM Tris HCl pH 9.5, 6 mM NaCl, 30% glycerol | [4] |
Table 2: IC50 Values of Selected Inhibitors against DENV Protease
| Inhibitor | DENV Serotype | IC50 (µM) | Assay Conditions | Reference |
| Compound 7n | DENV-2 | 6.82 ± 0.09 | 200 mM Tris HCl pH 9.5, 6 mM NaCl, 30% glycerol | [4] |
| Compound 1 | DENV-2 | 0.91 ± 0.02 | 200 mM Tris·HCl pH 9.5, 6 mM NaCl, 30 % glycerol, 0.1% CHAPS | [8] |
| Compound 2 | DENV-2 | 2.93 ± 0.04 | 200 mM Tris·HCl pH 9.5, 6 mM NaCl, 30 % glycerol, 0.1% CHAPS | [8] |
| Compound 3 | DENV-2 | 1.95 ± 0.03 | 200 mM Tris·HCl pH 9.5, 6 mM NaCl, 30 % glycerol, 0.1% CHAPS | [8] |
| Compound 4 | DENV-2 | 1.05 ± 0.02 | 200 mM Tris·HCl pH 9.5, 6 mM NaCl, 30 % glycerol, 0.1% CHAPS | [8] |
Visualizations
Dengue Virus Protease Cleavage Mechanism
References
- 1. Dengue Protease Substrate Recognition: Binding of the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dengue virus protease activity modulated by dynamics of protease cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Bz-Nle-Lys-Arg-Arg-AMC with Yellow Fever Virus NS2B-NS3 Protease
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Yellow Fever Virus (YFV) is a member of the Flavivirus genus, which includes other significant human pathogens like Dengue, West Nile, and Zika viruses. A critical component of the flavivirus replication machinery is the NS2B-NS3 protease, a two-component enzyme responsible for processing the viral polyprotein into functional units. The N-terminal region of the NS3 protein contains the serine protease domain, which requires the NS2B protein as a cofactor for its catalytic activity. This protease is essential for viral replication, making it a prime target for the development of antiviral therapeutics. The fluorogenic peptide substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC), is an effective tool for studying the enzymatic activity of the YFV NS2B-NS3 protease and for high-throughput screening of potential inhibitors.
Principle of the Assay
The this compound substrate is a synthetic tetrapeptide sequence that mimics the cleavage site of the YFV NS2B-NS3 protease. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in the intact substrate. Upon cleavage of the peptide bond between the C-terminal Arginine and AMC by the active YFV NS2B-NS3 protease, the free AMC is released. The liberated AMC fluoresces intensely, and its fluorescence can be monitored over time to determine the rate of the enzymatic reaction. The increase in fluorescence is directly proportional to the protease activity.
Data Presentation
Table 1: Physicochemical and Kinetic Parameters for this compound
| Parameter | Value | Reference |
| Substrate Synonyms | Benzoyl-Nle-Lys-Arg-Arg-AMC, Bz-Nle-KRR-AMC | [1] |
| Molecular Formula | C41H60N12O7 | [1] |
| Molecular Weight | 833.0 g/mol | [1] |
| Purity | ≥95% | [1] |
| Excitation Maximum (Ex) | 340-360 nm | [1] |
| Emission Maximum (Em) | 440-460 nm | [1] |
| Storage Conditions | -20°C, protect from light | [1] |
| YFV NS3 kcat | 0.111 s⁻¹ | [2][3] |
| YFV NS3 Km | 14.6 µM | [2][3] |
Experimental Protocols
1. Materials and Reagents
-
This compound substrate (hydrochloride or trifluoroacetate (B77799) salt)[1]
-
Recombinant YFV NS2B-NS3 protease (often a linked construct for stability and activity)[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate solubilization[1]
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control
2. Preparation of Reagents
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. This substrate is sparingly soluble in aqueous buffers, so it is crucial to first dissolve it in an organic solvent like DMSO.[1] Store aliquots at -20°C.
-
Enzyme Working Solution: Dilute the recombinant YFV NS2B-NS3 protease to the desired final concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration in Assay Buffer. It is recommended to perform a substrate titration to determine the Km value for your specific assay conditions.
3. YFV NS2B-NS3 Protease Activity Assay Protocol
-
Set the fluorescence plate reader to the appropriate excitation (340-360 nm) and emission (440-460 nm) wavelengths.[1] Equilibrate the reader to the desired assay temperature (e.g., 37°C).
-
In a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Substrate Working Solution (to achieve the desired final concentration)
-
For inhibitor screening, add the test compound at this step.
-
-
Pre-incubate the plate at the assay temperature for 5-10 minutes to ensure thermal equilibrium.
-
Initiate the reaction by adding the Enzyme Working Solution to each well.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
4. Data Analysis
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each reaction.
-
The initial reaction velocity (v₀) is determined from the slope of the linear portion of the curve.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction (with DMSO or buffer instead of the inhibitor).
Visualizations
Caption: Mechanism of YFV NS2B-NS3 protease cleaving this compound.
References
Measuring Protease Activity in Cancer Research Using Bz-Nle-Lys-Arg-Arg-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a class of enzymes that play a critical role in many physiological processes, including protein turnover, signaling, and tissue remodeling. In the context of cancer, the dysregulation of protease activity is a hallmark of tumor progression, invasion, and metastasis. Consequently, the accurate measurement of protease activity is paramount for cancer research and the development of novel therapeutics. This document provides detailed application notes and protocols for the use of the fluorogenic substrate Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-Amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC) in assessing the activity of cancer-related proteases.
This compound is a synthetic peptide substrate designed to be cleaved by serine proteases with trypsin-like specificity, which preferentially cleave after arginine and lysine (B10760008) residues. Upon cleavage of the peptide bond between the arginine and the AMC group by a target protease, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be measured over time and is directly proportional to the protease activity in the sample. This substrate has been utilized in various research applications, including the screening of protease inhibitors and the characterization of protease activity in different biological samples.[1]
Target Proteases in Cancer Research
While this compound is a substrate for a range of serine proteases, in the context of cancer research, it is particularly relevant for measuring the activity of enzymes that are overexpressed or hyperactivated in tumors. These include:
-
Furin: A proprotein convertase that plays a crucial role in the activation of numerous proteins involved in tumor progression, including growth factors, receptors, and matrix metalloproteinases (MMPs).
-
Kallikrein-related Peptidases (KLKs): A family of 15 serine proteases that are dysregulated in various cancers and are involved in processes such as cell growth, migration, and invasion.[2]
-
Trypsin-like Proteases: This group includes tumor-associated trypsins that contribute to the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis.
Data Presentation: Quantitative Analysis of Protease Activity
| Substrate | Protease | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound | Dengue Virus NS2B-NS3 Protease | 8.6 | 2.9 | >3.37 x 105 | [3] |
| This compound | Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | 7.6 x 103 | [3] |
| Pyr-Arg-Thr-Lys-Arg-AMC | Furin | 6.5 | Not Reported | ~2 x 104 | [4] |
| H-Pro-Phe-Arg-AMC | Kallikrein 2 (KLK2) | Not Reported | Not Reported | Not Reported | [5] |
| Boc-Gln-Ala-Arg-AMC | Trypsin | Not Reported | Not Reported | Not Reported | [6] |
Note: The kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here are compiled from different studies and should be used for comparative purposes.
Experimental Protocols
Preparation of Cancer Cell Lysates
This protocol describes the preparation of total cell lysates from cultured cancer cells for the subsequent measurement of protease activity.
Materials:
-
Cultured cancer cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, or 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Protease inhibitor cocktail (optional, depending on the target protease)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Grow cancer cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The cell lysate is now ready for the protease activity assay or can be stored at -80°C for future use.
In Vitro Protease Activity Assay using this compound
This protocol provides a general method for measuring the activity of a target protease in a prepared sample, such as a cancer cell lysate or purified enzyme.
Materials:
-
Cancer cell lysate or purified protease
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[7]
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at 340-360 nm and emission at 440-460 nm[8]
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired working concentration in Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
X µL of cancer cell lysate or purified protease (the amount will need to be optimized for each experiment).
-
Assay Buffer to a final volume of 50 µL.
-
Include appropriate controls:
-
Blank: Assay Buffer only (to measure background fluorescence).
-
No Enzyme Control: Substrate and Assay Buffer without the enzyme source.
-
Positive Control: A known concentration of a purified target protease.
-
-
-
Initiate the Reaction: Add 50 µL of the working solution of this compound to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (V0) is the slope of the linear portion of the curve.
-
Protease activity can be expressed as the change in fluorescence units per minute per microgram of protein.
-
Visualizations
Signaling Pathways
The proteases targeted by this compound are involved in critical signaling pathways that promote cancer. The following diagrams illustrate these relationships.
Caption: Furin-mediated activation of cancer-promoting proteins.
Caption: Kallikrein-related peptidase signaling in cancer.[1][7][9]
Experimental Workflow
The following diagram outlines the general workflow for measuring protease activity in cancer cell lysates using this compound.
Caption: Workflow for protease activity measurement.
Conclusion
The fluorogenic substrate this compound provides a valuable tool for researchers and drug development professionals to measure the activity of key serine proteases implicated in cancer. The protocols and information provided herein offer a framework for the application of this substrate in cancer research. While specific kinetic data for this substrate with cancer-associated proteases remains to be fully elucidated, the general principles of its use in fluorescence-based assays are well-established. Future studies are warranted to further characterize the interaction of this compound with specific cancer-related proteases to enhance its utility in the development of targeted cancer therapies.
References
- 1. Kallikrein-related peptidases: proteolysis and signaling in cancer, the new frontier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Kallikrein-Related Peptidases in Normal and Pathologic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.utoronto.ca [sites.utoronto.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Kallikrein-related peptidases (KLKs) and the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bz-Nle-Lys-Arg-Arg-AMC in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Nle-Lys-Arg-Arg-AMC is a highly sensitive fluorogenic substrate utilized in the study of serine proteases, particularly in the context of neurodegenerative diseases. This synthetic peptide is specifically designed to be cleaved by enzymes with trypsin-like activity, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence can be quantitatively measured to determine enzymatic activity. In the field of neurodegenerative disease research, this substrate is instrumental in investigating the role of specific proteases, such as Kallikrein-6 (KLK6), which has been implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and other neurological disorders.[1][2][3] Altered levels of KLK6 have been observed in the brain and cerebrospinal fluid of patients with Alzheimer's, suggesting its potential as both a biomarker and a therapeutic target.[4][5]
Application in Neurodegenerative Disease Research
The primary application of this compound in this field is the sensitive measurement of KLK6 activity. This allows for:
-
Elucidation of Disease Mechanisms: Investigating the enzymatic activity of KLK6 in cellular and animal models of neurodegenerative diseases to understand its contribution to pathology.
-
Biomarker Discovery: Quantifying KLK6 activity in biological samples (e.g., cerebrospinal fluid) to assess its potential as a diagnostic or prognostic biomarker.
-
High-Throughput Screening for Inhibitors: Identifying and characterizing potential therapeutic agents that can modulate KLK6 activity.
Data Presentation
Table 1: Kinetic Parameters of Human Kallikrein-6 (hK6) with Fluorogenic Substrates
| Substrate | kcat (min⁻¹) | kcat/Km (mM⁻¹ min⁻¹) |
| Phe-Ser-Arg-AMC | 38.3 | 93.4 |
| Val-Pro-Arg-AMC | 22.8 | 84.4 |
Data adapted from a study on the enzymatic activity of human kallikrein 6 with various 7-amino-4-methylcoumarin tripeptides.[6] While the exact kinetics for this compound were not specified in the available literature, the provided data for similar arginine-ending tripeptide AMC substrates offer a valuable reference for its reactivity with hK6.
Table 2: Reference Inhibitor IC50 Values for Human Kallikrein-6
| Compound | IC50 (µM) |
| Gabexate Mesylate | 3.8 |
| Camostat Mesylate | 0.17 |
| Nafamostat Mesylate | 0.36 |
These values provide a benchmark for the potency of known inhibitors against KLK6 activity.[7]
Experimental Protocols
Protocol 1: In Vitro KLK6 Enzymatic Activity Assay
This protocol details the measurement of recombinant human KLK6 (hKLK6) activity using the fluorogenic substrate this compound.
Materials:
-
Recombinant Human Kallikrein-6 (hK6), active form
-
This compound substrate
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation at 340-360 nm and emission at 440-460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer to the desired final concentrations (e.g., for kinetic studies, a range from 1 µM to 100 µM is recommended).
-
Dilute the active hK6 enzyme in Assay Buffer to the desired working concentration (e.g., 10 nM). The optimal enzyme concentration should be determined empirically but should result in a linear increase in fluorescence over the measurement period.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the hK6 working solution.
-
Include control wells:
-
Substrate Blank: 50 µL of Assay Buffer without enzyme.
-
Enzyme Blank: 50 µL of hK6 working solution with a known inhibitor or without the substrate.
-
-
Initiate the enzymatic reaction by adding 50 µL of the this compound working solution to each well. The final volume in each well will be 100 µL.
-
Immediately place the plate in the fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at 1-minute intervals for 15-30 minutes at 37°C. The excitation and emission wavelengths should be set to 340-360 nm and 440-460 nm, respectively.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
The enzymatic activity can be expressed as Relative Fluorescence Units (RFU) per minute.
-
For quantitative analysis, a standard curve of free AMC can be generated to convert the fluorescence readings to the amount of product formed.
-
Protocol 2: High-Throughput Screening (HTS) for KLK6 Inhibitors
This protocol provides a framework for screening a compound library to identify potential inhibitors of hK6.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Camostat Mesylate)
-
384-well black microplates
Procedure:
-
Assay Miniaturization and Optimization:
-
Adapt the assay from Protocol 1 to a 384-well format. Typical final volumes are 20-50 µL.
-
Determine the optimal concentrations of hK6 and this compound to achieve a robust signal-to-background ratio and a Z'-factor > 0.5.
-
-
Screening Protocol:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of the 384-well plate. The final concentration of the test compounds is typically in the range of 1-10 µM.
-
Add the hK6 working solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the this compound working solution.
-
Include controls on each plate:
-
Negative Control (0% inhibition): Enzyme and substrate with DMSO vehicle.
-
Positive Control (100% inhibition): Enzyme, substrate, and a saturating concentration of a known inhibitor (e.g., Camostat Mesylate).
-
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity after a fixed incubation time (e.g., 30 minutes) using a plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further validation and dose-response studies.
-
Signaling Pathways and Visualizations
In neurodegenerative diseases, KLK6 is involved in complex signaling pathways that can contribute to neuroinflammation and neuronal damage. One key mechanism is the activation of Protease-Activated Receptors (PARs), specifically PAR1 and PAR2.[3] This activation can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways, ultimately leading to inflammatory responses in glial cells and potential neurotoxicity.[1]
Caption: KLK6 signaling cascade in neurodegeneration.
Caption: Workflow for KLK6 enzymatic activity assay.
Caption: High-throughput screening workflow for KLK6 inhibitors.
References
- 1. Involvement of Kallikrein-Related Peptidases in Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kallikrein 6 Regulates Early CNS Demyelination in a Viral Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kallikrein 6 Signals through PAR1 and PAR2 to Promote Neuron Injury and Exacerbate Glutamate Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kallikrein-related peptidases 6 and 10 are elevated in cerebrospinal fluid of patients with Alzheimer’s disease and associated with CSF-TAU and FDG-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Enzyme Kinetics Studies with Bz-Nle-Lys-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Nle-Lys-Arg-Arg-AMC is a highly sensitive and specific fluorogenic substrate for the kinetic analysis of various serine proteases. Its peptide sequence mimics the natural cleavage sites of several viral and human proteases, making it an invaluable tool in basic research and drug discovery. Upon enzymatic cleavage at the C-terminus of the second arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released. The resulting increase in fluorescence intensity, monitored at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, provides a direct measure of enzyme activity.[1]
This document provides detailed application notes and protocols for the use of this compound in enzyme kinetics studies, with a focus on viral proteases such as Dengue Virus (DENV) NS2B-NS3 protease and Yellow Fever Virus (YFV) NS3 protease, as well as other relevant enzymes.
Applications
The versatility of this compound allows for its use in a wide range of applications, including:
-
Enzyme Activity Assays: Direct measurement of the catalytic activity of purified enzymes or enzymes in complex biological samples.
-
Michaelis-Menten Kinetics: Determination of key kinetic parameters such as Km and Vmax to characterize enzyme-substrate interactions.
-
Inhibitor Screening: High-throughput screening (HTS) of small molecule libraries to identify potential enzyme inhibitors.
-
Inhibitor Characterization: Determination of inhibitor potency (IC50) and mechanism of action.
Quantitative Data Summary
The following table summarizes the known kinetic parameters for the hydrolysis of this compound by various proteases.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Yellow Fever Virus (YFV) NS3 Protease | 14.6 | 0.111 | 7602 | [2][3] |
| Dengue Virus Type 4 (DENV4) NS2B-NS3 Protease | 8.6 (comparative) | 2.9 (comparative) | >800-fold higher than Boc-Gly-Arg-Arg-AMC | [2][4] |
| Zika Virus (ZIKV) NS2B-NS3 Protease | N/A | N/A | N/A | |
| Cathepsin B | N/A | N/A | N/A |
N/A: Data not available in the searched literature for this specific substrate. Comparative data for DENV4 protease is provided relative to a different substrate (Boc-Gly-Arg-Arg-AMC).
Experimental Protocols
General Enzyme Activity Assay
This protocol describes a general method for measuring the activity of a serine protease using this compound in a 96-well plate format.
Materials:
-
This compound substrate
-
Anhydrous DMSO
-
Purified enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 1 mM CHAPS for DENV protease[5])
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in pre-chilled assay buffer immediately before use. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
For a "no enzyme" control, add 25 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation: Prepare a 2X working solution of the substrate in assay buffer. Add 25 µL of the 2X substrate solution to each well to initiate the reaction. The final substrate concentration should be at or near the Km value if known, or empirically determined (e.g., 10-50 µM).
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the increase in fluorescence intensity kinetically over 15-30 minutes, with readings taken every 60 seconds.
-
Excitation Wavelength: 340-360 nm
-
Emission Wavelength: 440-460 nm
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time.
-
The initial reaction velocity (V₀) is the slope of the linear portion of the curve.
-
Determination of Michaelis-Menten Kinetic Parameters
This protocol outlines the steps to determine the Km and Vmax of an enzyme for the this compound substrate.
Procedure:
-
Follow the General Enzyme Activity Assay protocol with the following modifications:
-
Substrate Titration: Prepare a series of 2X substrate concentrations in the assay buffer, typically ranging from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations should be tested (e.g., 1 µM to 200 µM).
-
Assay Performance: Perform the enzyme activity assay for each substrate concentration in triplicate.
-
Data Analysis:
-
Determine the initial velocity (V₀) for each substrate concentration as described above.
-
Plot V₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values for Vmax and Km.
-
High-Throughput Screening (HTS) for Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of a target protease.
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls:
-
Negative Control: DMSO only (no inhibitor).
-
Positive Control: A known inhibitor of the target protease.
-
-
Enzyme Addition: Add the diluted enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the this compound substrate solution to all wells. The final substrate concentration should ideally be close to the Km value to ensure sensitivity to competitive inhibitors.
-
Fluorescence Measurement: Measure the fluorescence intensity at a single time point (endpoint assay) or kinetically.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further characterization.
-
Visualizations
Flavivirus Polyprotein Processing Pathway
Caption: Flavivirus polyprotein processing by host and viral proteases.
Experimental Workflow for Michaelis-Menten Kinetics
Caption: Workflow for determining Michaelis-Menten kinetic parameters.
High-Throughput Screening (HTS) Workflow for Inhibitor Discovery
Caption: High-throughput screening workflow for protease inhibitors.
References
Determining Michaelis-Menten Constants (Km and Vmax) for Serine Proteases using the Fluorogenic Substrate Bz-Nle-Lys-Arg-Arg-AMC
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Bz-Nle-Lys-Arg-Arg-AMC is a highly sensitive and specific fluorogenic substrate for a variety of serine proteases. Its design, incorporating the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), allows for the continuous monitoring of enzyme activity.[1] Upon enzymatic cleavage of the amide bond between the C-terminal arginine and AMC, the highly fluorescent AMC is released, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and product formation makes it an ideal tool for determining key enzyme kinetic parameters, namely the Michaelis constant (K_m) and the maximum reaction velocity (V_max). These parameters are fundamental for characterizing enzyme-substrate interactions, evaluating enzyme efficiency, and screening for potential inhibitors in drug discovery pipelines.[2] This document provides a detailed protocol for utilizing this compound to determine K_m and V_max for serine proteases, with a focus on viral proteases such as those from the Dengue and Yellow Fever viruses.
Principle of the Assay
The enzymatic reaction is based on the hydrolysis of the non-fluorescent substrate, this compound, by a target protease. This cleavage event liberates the fluorescent AMC molecule. The rate of this increase in fluorescence is directly proportional to the rate of the enzymatic reaction. By measuring the initial reaction velocities at various substrate concentrations, a Michaelis-Menten curve can be generated, from which K_m and V_max can be derived.
The reaction can be summarized as follows:
This compound (non-fluorescent) + E → E + Bz-Nle-Lys-Arg-Arg + AMC (fluorescent)
dot
References
Application Notes and Protocols for the Solubility and Stock Solution Preparation of Bz-Nle-Lys-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the handling, solubilization, and preparation of stock solutions for the fluorogenic peptide substrate, Bz-Nle-Lys-Arg-Arg-AMC (Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Product Overview
This compound is a specialized synthetic peptide widely used in biochemical assays to measure the activity of serine proteases, such as trypsin and other related enzymes.[1] The peptide sequence is designed to mimic natural protease substrates.[1] Upon enzymatic cleavage between the C-terminal arginine and the AMC (7-amino-4-methylcoumarin) group, the highly fluorescent AMC is released. This release can be quantitatively measured by fluorescence, providing a sensitive and efficient method for assessing protease activity.[1][2] This substrate is a valuable tool in high-throughput screening (HTS) for protease inhibitors, enzyme kinetics studies, and drug development research.[1]
Product Identification:
-
Formal Name: N-benzoyl-L-norleucyl-L-lysyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide, hydrochloride[3][4]
Solubility Data
This compound is supplied as a solid and exhibits solubility in various organic solvents but is sparingly soluble in aqueous buffers alone.[3] For assays requiring an aqueous buffer system, it is recommended to first dissolve the peptide in an organic solvent like DMSO and then dilute it with the desired aqueous buffer.[3]
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][4] |
| Ethanol | ~20 mg/mL | [3][4] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3][4] |
| Sterile ddH₂O | Recommended for reconstitution to 1 mg/mL | [1] |
Note: The solubility in water is presented as a reconstitution guideline. For higher concentrations and maximum solubility in aqueous buffers, initial dissolution in DMSO is recommended.[3]
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a concentrated stock solution in DMSO, which can then be used to prepare working solutions in aqueous buffers.
3.1 Materials
-
This compound (solid)
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
3.2 Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial containing the solid this compound to warm to room temperature before opening. This prevents condensation of moisture inside the vial, which can affect the stability and solubility of the peptide.
-
Weighing (Optional): If not using a pre-weighed vial, accurately weigh the desired amount of the peptide powder in a suitable, clean tube.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve the desired concentration. For a 10 mM stock solution, using the formula weight of 833.0 g/mol :
-
Volume (µL) = (Mass (mg) / 833.0 g/mol ) * 100,000
-
Example: For 1 mg of peptide, add 120 µL of DMSO.
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the peptide is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[5]
-
Storage: Store the stock solution at -20°C or -80°C.[1] It is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
3.3 Preparation of Working Solution
For most enzymatic assays, the DMSO stock solution must be diluted into an appropriate aqueous assay buffer.
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution to the final desired concentration (e.g., 5-100 µM) in the pre-warmed assay buffer.[5]
-
Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid interfering with enzyme activity.
Storage and Stability
-
Solid Form: The solid peptide should be stored at -20°C upon receipt. It is stable for at least four years under these conditions.[3][4]
-
Stock Solutions: Aliquoted stock solutions in DMSO are stable for several months when stored at -20°C to -70°C in a manual defrost freezer. Avoid repeated freeze-thaw cycles.[1]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of the peptide for more than one day.[3] Always prepare fresh working solutions from the frozen stock on the day of the experiment.[5]
Safety Precautions
This material should be considered hazardous until further information becomes available.[3] Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash thoroughly after handling. Users must review the complete Safety Data Sheet (SDS) provided by the supplier before use.[3]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for preparing this compound solutions and its mechanism of action in a protease assay.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Mechanism of fluorescence generation in a protease assay.
References
Application Notes and Protocols for the Fluorogenic Protease Substrate Bz-Nle-Lys-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the fluorogenic peptide substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC). This substrate is a valuable tool for assaying the activity of specific serine proteases, particularly in virology and drug discovery.
Introduction and Principle
This compound is a synthetic peptide sequence specifically designed to be a substrate for certain viral serine proteases. The peptide is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter molecule. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond C-terminal to the final arginine residue, the free AMC is liberated, resulting in a significant increase in fluorescence. This direct relationship between protease activity and fluorescent signal allows for sensitive, real-time kinetic measurements. This substrate is particularly effective for studying the proteases of flaviviruses like Dengue virus and Yellow fever virus.[1]
Key Features:
-
High Sensitivity: The release of the AMC fluorophore provides a strong, easily detectable signal.
-
Specificity: The peptide sequence mimics the natural cleavage sites of viral proteases like Dengue virus NS2B/NS3 and Yellow fever virus NS3.[1][2]
-
Continuous Kinetic Monitoring: The assay allows for real-time measurement of enzyme activity, facilitating kinetic studies and inhibitor screening.
-
High-Throughput Screening (HTS) Compatible: The simple, fluorescence-based readout is well-suited for HTS campaigns to identify and characterize protease inhibitors.[3]
Spectroscopic Properties
The utility of this compound is dependent on the fluorescence of the released AMC group. For accurate measurement, it is crucial to use the optimal excitation and emission wavelengths.
| Parameter | Wavelength (nm) |
| Excitation Maximum | 340 - 360 |
| Emission Maximum | 440 - 460 |
| Table 1: Recommended Excitation and Emission Wavelengths for this compound. Data sourced from product specifications.[1] |
Applications
This fluorogenic substrate is primarily used for the characterization of viral proteases and the screening of their inhibitors.
-
Enzyme Kinetics: Determination of key kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) for target proteases.
-
Drug Discovery: High-throughput screening of compound libraries to identify potential inhibitors of viral proteases, which are critical targets for antiviral drug development.[3]
-
Biochemical Characterization: Studying the substrate specificity and enzymatic activity of purified or recombinant proteases under various conditions (e.g., pH, temperature, ionic strength).
Target Enzymes and Kinetic Data
This compound is a known substrate for the NS2B/NS3 protease complex of Dengue virus (DENV) and the NS3 protease of Yellow fever virus (YFV). The efficiency of cleavage by these enzymes has been quantitatively determined.
| Enzyme | Virus | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| NS2B/NS3 Protease | Dengue Virus (Type 4) | 8.6 | 2.9 | 3.37 x 10⁵ |
| NS3 Protease | Yellow Fever Virus | 14.6 | 0.111 | 7.60 x 10³ |
| Table 2: Kinetic Parameters for the Cleavage of this compound by Viral Proteases. The catalytic efficiency (kcat/Km) for the Dengue virus enzyme is over 800-fold higher than for a commonly used alternative substrate, Boc-Gly-Arg-Arg-AMC.[2][4] |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific experimental conditions, enzymes, and instrumentation.
Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Purified protease (e.g., recombinant DENV NS2B/NS3)
-
Test compounds (inhibitors) and vehicle control (DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Mix thoroughly. Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]
-
Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration (e.g., 2X the final assay concentration) using Assay Buffer. The optimal concentration should be determined empirically but is often near the Km value.
-
Enzyme Solution: Prepare a working solution of the purified protease by diluting it in cold Assay Buffer to the desired concentration (e.g., 2X the final assay concentration). Keep the enzyme on ice until use.
-
Inhibitor/Compound Plates: For inhibitor screening, prepare serial dilutions of test compounds in a separate plate. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and be consistent across all wells.[7]
Protease Activity Assay Protocol (96-well format)
This protocol is designed for determining the rate of enzymatic cleavage.
-
Plate Setup:
-
Add 50 µL of Assay Buffer to each well.
-
For background control wells, add an additional 50 µL of Assay Buffer (these wells will contain no enzyme).
-
For enzyme activity wells, add 50 µL of the prepared working enzyme solution.
-
-
Pre-incubation: If testing inhibitors, add 1-2 µL of the compound solution (or DMSO vehicle) to the wells containing the enzyme and incubate for 15-30 minutes at the desired assay temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Add 50 µL of the working substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to the assay temperature. Measure the increase in fluorescence intensity over time.
-
Excitation Wavelength: 350-360 nm
-
Emission Wavelength: 450-460 nm
-
Read Interval: Every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualized Workflows and Pathways
Experimental Workflow for Inhibitor Screening
The following diagram outlines the typical workflow for a high-throughput screening assay to identify protease inhibitors using this compound.
Role of Flavivirus NS2B/NS3 Protease in Viral Replication
The NS2B/NS3 protease is essential for the flavivirus life cycle. It cleaves the viral polyprotein, which is translated as a single large peptide from the viral RNA, into individual functional proteins. This processing is a prerequisite for the assembly of new virus particles.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low signal in Bz-Nle-Lys-Arg-Arg-AMC assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in the Bz-Nle-Lys-Arg-Arg-AMC protease assay.
Troubleshooting Guide: Low or No Fluorescent Signal
Low or no fluorescent signal is a common issue in enzymatic assays. This guide provides a systematic approach to identify and resolve the root cause of weak signals in your this compound assay.
Problem: The fluorescent signal in my experimental wells is indistinguishable from the background or "no enzyme" control.
Below are potential causes and recommended solutions to troubleshoot this issue.
Q1: Could my reagents be the problem?
Possible Cause 1: Inactive Enzyme The protease may have lost its activity due to improper storage or handling.
Troubleshooting Steps:
-
Storage: Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.[1]
-
Positive Control: Test the enzyme's activity with a known, reliable substrate or a new batch of enzyme to confirm its functionality.[1]
-
Cofactors: Verify if your protease requires specific cofactors (e.g., Ca²⁺) for its activity and that they are present in the assay buffer.[1]
Possible Cause 2: Degraded Substrate The this compound substrate is sensitive to degradation.
Troubleshooting Steps:
-
Storage and Preparation: Store the lyophilized substrate at -20°C or lower.[2] Once reconstituted in a solvent like DMSO, it should be aliquoted and stored at -20°C or -70°C to avoid repeated freeze-thaw cycles.[1][2] Prepare fresh working solutions of the substrate for each experiment.[1]
-
Solubility: Ensure the substrate is fully dissolved. This compound is soluble in organic solvents like DMSO and DMF.[2] For aqueous buffers, it's recommended to first dissolve it in DMSO and then dilute it into the aqueous buffer.[2]
-
Substrate-Only Control: Run a control with only the substrate and assay buffer to check for autohydrolysis, which can lead to high background and a reduced signal window.[1]
Possible Cause 3: Contaminated Reagents Contamination in buffers or water can inhibit enzyme activity.
Troubleshooting Steps:
-
Reagent Purity: Use high-purity water and reagents for all buffers and solutions.[1]
-
Sterilization: Filter-sterilize buffers if you suspect microbial contamination.[1]
Q2: Are my assay conditions optimal?
Possible Cause 1: Sub-optimal Assay Conditions Enzyme activity is highly dependent on the experimental conditions.
Troubleshooting Steps:
-
pH and Buffer: Verify that the buffer composition and pH are optimal for your specific protease. Many proteases that cleave after Arginine or Lysine residues have optimal activity at a pH between 8.0 and 8.5.[1] A common buffer used is Tris-HCl.[3]
-
Temperature: Ensure the assay is performed at the optimal temperature for your enzyme, as enzymatic activity is temperature-sensitive.[4]
-
Concentrations: The concentrations of both the enzyme and substrate are critical. Too little enzyme will result in a weak signal.[4] Conversely, a substrate concentration that is too high can lead to substrate inhibition.[1] The ideal substrate concentration is often at or near the Michaelis constant (Kₘ).[5]
Quantitative Data: Recommended Starting Concentrations
| Component | Recommended Starting Concentration Range | Notes |
| This compound | 10 µM - 100 µM | The optimal concentration depends on the enzyme's Kₘ value and should be determined empirically.[6] For some proteases, concentrations up to 400 µM have been used.[5] |
| Enzyme | 1 nM - 100 nM | This is highly dependent on the specific activity of the enzyme preparation. A titration is necessary to find the optimal concentration that produces a linear reaction rate.[6] |
Q3: Is my instrument set up correctly?
Possible Cause 1: Incorrect Instrument Settings Improper settings on the fluorometer will lead to poor signal detection.
Troubleshooting Steps:
-
Wavelengths: Verify that the excitation and emission wavelengths are correctly set for the released AMC fluorophore. The recommended range for excitation is 340-380 nm, and for emission is 440-460 nm.[1][2]
-
Gain Setting: Ensure the gain setting is appropriate to detect the signal without saturating the detector.[1]
-
Plate Reader Mode: For fluorescence readers with multiple reading positions, ensure that the "top/top" setting is selected for both excitation and emission.[7]
-
Plate Type: Use opaque, preferably black, 96-well microplates to minimize background fluorescence and well-to-well crosstalk.[1]
Q4: Could my test compounds be interfering with the assay?
Possible Cause 1: Compound Autofluorescence The test compound itself may be fluorescent at the assay's wavelengths, leading to high background and masking the signal.
Troubleshooting Steps:
-
Autofluorescence Assay: Run a control with the compound alone (without enzyme or substrate) to measure its intrinsic fluorescence.[8]
-
Data Correction: If the compound is fluorescent, subtract the signal from the compound-only control wells from the wells containing the enzyme and compound.[8]
Possible Cause 2: Fluorescence Quenching The test compound may be absorbing light at the excitation or emission wavelengths of AMC, a phenomenon known as the inner filter effect.[1][8]
Troubleshooting Steps:
-
Quenching Counter-Assay: Perform an assay to determine if your compound is quenching the fluorescence of free AMC.[8]
-
Dilution: Diluting the sample can help minimize the inner filter effect.[1]
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol helps determine the ideal enzyme concentration for a robust and linear reaction rate.
-
Reagent Preparation:
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Prepare a stock solution of this compound in DMSO.
-
Prepare the assay buffer at the optimal pH for your enzyme.
-
Create a series of enzyme dilutions in the assay buffer.
-
-
Assay Setup (in a 96-well black microplate):
-
Add assay buffer to all wells.
-
Add the this compound substrate to a final concentration near its Kₘ (if known) or a starting concentration of 50 µM.
-
Include a "No-Enzyme Control" containing only buffer and substrate.
-
-
Initiate Reaction:
-
Add the various enzyme dilutions to their respective wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader (e.g., Ex: 380 nm, Em: 460 nm).
-
Monitor the fluorescence intensity over time in kinetic mode.
-
-
Analysis:
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The optimal concentration will yield a linear increase in fluorescence for the desired reaction duration and a signal significantly above the background.[6]
-
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of this compound by a protease, releasing the fluorescent AMC group.
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal in the this compound assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a synthetic peptide used as a fluorogenic substrate for certain proteases, particularly serine proteases.[4] When cleaved by a protease, it releases 7-amino-4-methylcoumarin (B1665955) (AMC), a highly fluorescent compound, allowing for the quantitative measurement of enzyme activity.[4]
Q2: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore? The recommended excitation wavelength is in the range of 340-380 nm, and the emission wavelength is in the range of 440-460 nm.[1][2]
Q3: How should I store the this compound substrate? The lyophilized peptide should be stored at -20°C or lower.[2] Once reconstituted, it is best to aliquot the solution and store it at -20°C or -70°C to prevent degradation from multiple freeze-thaw cycles.[1] Aqueous solutions are not recommended for storage for more than one day.[2]
Q4: What can cause high background fluorescence in my "no enzyme" control wells? High background can be caused by several factors, including substrate autohydrolysis (spontaneous release of AMC), autofluorescence from test compounds, or contaminated reagents.[1][8] Running a "substrate only" control can help identify the rate of autohydrolysis.[1]
Q5: What is the "inner filter effect" and how can it affect my results? The inner filter effect occurs when a compound in the assay absorbs light at the excitation or emission wavelength of the fluorophore (AMC). This can lead to quenching of the fluorescent signal and an underestimation of the true reaction rate.[1][8] This is a potential cause of apparent inhibition that is not reproducible in other assay formats.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
High background fluorescence with Bz-Nle-Lys-Arg-Arg-AMC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic protease substrate, Bz-Nle-Lys-Arg-Arg-AMC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic peptide substrate used in biochemical assays to measure the activity of certain proteases, particularly serine proteases.[1][2] The peptide sequence is designed to be recognized and cleaved by specific enzymes.[1] Upon cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released, which can be quantified to determine enzyme activity.[1][2] It is commonly used for screening protease inhibitors in drug development.[2]
Q2: What are the optimal storage and handling conditions for this compound?
To ensure stability and prevent degradation, the lyophilized powder should be stored at -20°C.[1][3] For experimental use, it is recommended to reconstitute the substrate in a solvent like DMSO to create a concentrated stock solution.[1] This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to substrate degradation and increased background fluorescence.[1][2]
Q3: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[3]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the quality and reliability of your experimental data by masking the true enzymatic signal. The following guide addresses common causes and provides solutions to mitigate this issue.
Problem: High fluorescence signal in blank or no-enzyme control wells.
High background can stem from several sources, including the substrate itself, the assay components, or the experimental setup.[1]
Potential Cause 1: Substrate Instability and Spontaneous Hydrolysis
The peptide substrate can degrade over time, even in the absence of enzymatic activity, leading to the release of free AMC.[1] This process, known as autohydrolysis or spontaneous hydrolysis, is a common cause of high background.
-
Solution:
-
Always prepare fresh substrate solutions for each experiment.[1]
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1]
-
Store substrate stock solutions in a non-protic solvent like high-purity DMSO at -20°C or -80°C.[1]
-
Minimize the time the substrate is in aqueous buffer before the start of the assay.
-
Potential Cause 2: Contaminated Reagents
Reagents, including buffers and water, can be contaminated with proteases, leading to non-specific cleavage of the substrate.
-
Solution:
Potential Cause 3: Autofluorescence of Assay Components
Components in your assay buffer or the test compounds themselves can be intrinsically fluorescent at the excitation and emission wavelengths of AMC.[4]
-
Solution:
Potential Cause 4: Sub-optimal Assay Conditions
The pH of the assay buffer can influence the stability of the substrate and the fluorescence of AMC.[1]
-
Solution:
-
Optimize the pH of your assay buffer. Many serine proteases are active in a pH range of 7.3 to 9.3, while for other enzymes like Cathepsin B, activity can be measured at both acidic (4.6) and neutral (7.2) pH.[5]
-
Conduct a pH stability test for the substrate in your assay buffer to identify the pH that minimizes spontaneous hydrolysis.[1]
-
Data Summary
The following tables provide key quantitative data for assays using this compound.
Table 1: Kinetic Parameters of this compound with Various Proteases
| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Assay Conditions |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | 8.6 | 2.9 | >3.37 x 10⁵ | Not Specified |
| Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | 7.6 x 10³ | Not Specified |
| Dengue Virus Type 2 (DENV2) NS2B-NS3 Protease | 24.56 ± 1.43 | Not Specified | Not Specified | 200 mM Tris·HCl (pH 9.5), 6.0 mM NaCl, 30% glycerol, 0.1% CHAPS at 37°C |
| Cathepsin B | Not Specified | Not Specified | Not Specified | High specific activity at both pH 4.6 and 7.2 |
Data compiled from multiple sources.[4][5][6]
Table 2: Recommended Instrument Settings for AMC Detection
| Parameter | Wavelength Range |
| Excitation Wavelength | 340 - 360 nm |
| Emission Wavelength | 440 - 460 nm |
Data from Cayman Chemical product information.[3]
Experimental Protocols
General Protocol for a Protease Activity Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental setup.
Materials:
-
Purified protease
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 1 mM CHAPS for DENV protease)[7]
-
High-purity DMSO
-
Black, opaque 96-well microplate suitable for fluorescence assays[1]
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final working concentration in the assay buffer immediately before use. A typical starting concentration is between 10-100 µM.[8]
-
-
Enzyme Preparation:
-
Dilute the purified protease in the assay buffer to the desired concentration. The optimal concentration should be determined by titration to ensure a linear rate of fluorescence increase over the assay time.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Include a "no-enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the substrate working solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 440-460 nm) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells from the readings of the enzyme-containing wells.
-
Calculate the rate of the reaction (change in fluorescence intensity over time). This rate is proportional to the enzyme's activity.
-
Visualizations
Caption: Workflow for a typical protease inhibition assay.
Caption: Substrate cleavage and fluorescence release.
References
- 1. benchchem.com [benchchem.com]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dengue virus protease activity modulated by dynamics of protease cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bz-Nle-Lys-Arg-Arg-AMC Protease Assays
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide substrate used in biochemical assays to measure the activity of certain proteases, particularly serine proteases.[1][2] Its specific amino acid sequence mimics the cleavage sites of natural substrates for enzymes like furin, dengue virus NS2B-NS3 protease, and yellow fever virus NS3 protease.[3] The principle of the assay is based on the enzymatic cleavage of the substrate, which releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting increase in fluorescence is directly proportional to the protease activity and can be monitored in real-time.[1][2] This substrate is widely used in basic research to study enzyme mechanisms and substrate specificity, as well as in drug development for high-throughput screening of protease inhibitors.[1][2]
Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited at a wavelength range of 340-360 nm, with emission measured between 440-460 nm. It is crucial to use the correct filter settings on your fluorescence plate reader for optimal signal detection.
Q3: How should I prepare and store the this compound substrate?
Proper preparation and storage are critical for accurate and reproducible results.[1] The lyophilized powder should be stored at -20°C upon receipt.[1] For use, create a stock solution by dissolving the peptide in a suitable solvent like DMSO.[4] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[1] On the day of the experiment, dilute the stock solution to the final working concentration in the appropriate assay buffer. Aqueous solutions of the substrate are not recommended for storage for more than one day.[4]
Q4: What are the key parameters to consider when optimizing the assay conditions?
Several factors can influence the outcome of your assay. Key parameters to optimize include:
-
pH: Protease activity is highly dependent on pH. The optimal pH should be determined for each specific enzyme. For many serine proteases, a pH between 7.0 and 9.0 is a good starting point.[4][5]
-
Temperature: Enzyme activity is sensitive to temperature. Most assays are performed at 37°C, but the optimal temperature can vary. It is important to maintain a consistent temperature throughout the experiment.[5][6][7]
-
Enzyme and Substrate Concentration: These concentrations should be optimized to ensure the reaction rate is within the linear range of detection for your instrument.[2] A common starting point for the substrate concentration is at or near its Michaelis-Menten constant (Km).
-
Buffer Composition: The choice of buffer and the presence of additives (e.g., salts, detergents) can impact enzyme activity and stability. A common buffer for this assay is Tris-HCl.[5]
Troubleshooting Guide
High Background Fluorescence
Problem: The fluorescence signal in my negative control wells (without enzyme) is high.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Substrate Autohydrolysis | The substrate may be degrading spontaneously. Prepare fresh substrate solutions for each experiment from a new aliquot. Avoid prolonged storage of diluted substrate solutions. Run a "substrate only" control to assess the rate of non-enzymatic hydrolysis. |
| Contaminated Reagents | Reagents, especially buffers, may be contaminated with proteases. Use high-purity, sterile-filtered water and reagents. If microbial contamination is suspected, prepare fresh buffers and filter-sterilize them. |
| Autofluorescence of Test Compounds | If screening for inhibitors, some compounds may be intrinsically fluorescent at the excitation and emission wavelengths of AMC.[8] Pre-read the plate after adding the compounds but before adding the substrate to measure their baseline fluorescence. This background can then be subtracted from the final readings. |
| Well-to-Well Contamination | Pipetting errors can lead to cross-contamination between wells. Use fresh pipette tips for each addition and be careful to avoid splashing. |
| Plate Reader Settings | Incorrect gain settings on the plate reader can amplify background noise. Optimize the gain setting using a well with only buffer to minimize background while still allowing for a good dynamic range for the signal. |
Low or No Signal
Problem: I am not observing a significant increase in fluorescence after adding my enzyme.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Ensure the enzyme has been stored correctly. Test the enzyme's activity with a known positive control substrate or a new batch of enzyme. |
| Sub-optimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for your specific enzyme.[9] Review the literature for the recommended conditions for your enzyme. Perform optimization experiments by varying the pH and temperature. |
| Incorrect Enzyme or Substrate Concentration | The enzyme concentration may be too low, or the substrate concentration may be significantly below the Km, resulting in a slow reaction rate. Try increasing the enzyme concentration or performing a substrate titration to find the optimal concentration. |
| Presence of Inhibitors | Your sample or buffers may contain inhibitors of your enzyme. For example, EDTA can inhibit metalloproteases. Ensure your buffers are free from known inhibitors of your target enzyme.[10] |
| Incorrect Instrument Settings | The excitation and emission wavelengths on the fluorometer may be set incorrectly for AMC. Verify the instrument settings are appropriate for AMC (Ex: ~350 nm, Em: ~450 nm).[9] |
Poor Reproducibility
Problem: I am observing high variability between replicate wells or between experiments.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Pipetting Inaccuracy | Inconsistent pipetting of small volumes of enzyme, substrate, or compounds can lead to significant variability.[3] Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions. |
| Temperature Fluctuations | Inconsistent temperature across the microplate or between experiments can affect enzyme activity. Ensure the plate is uniformly equilibrated to the desired temperature before starting the reaction. Use a plate reader with temperature control. |
| Reagent Instability | The enzyme or substrate may be degrading over the course of the experiment. Prepare fresh reagents for each experiment and keep the enzyme on ice until use. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. Avoid using the outermost wells of the plate or fill them with buffer to create a humidity barrier. |
| Timing Inconsistencies | In kinetic assays, the timing of reagent addition and plate reading is critical. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure the plate is read immediately after adding the final reagent. |
Quantitative Data Summary
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | This compound | 8.6 | 2.9 | >800-fold higher than Boc-Gly-Arg-Arg-AMC | Not specified |
| Yellow Fever Virus NS3 Protease | This compound | 14.6 | 0.111 | Not specified | Not specified |
| Furin | Pyr-Arg-Thr-Lys-Arg-AMC | 6.5 | - | ~2 x 10⁴ | Not specified |
Note: The catalytic efficiency (kcat/Km) for this compound with DEN4 is reported relative to another substrate.[3][6] Data for other proteases with this compound is limited in the provided search results.
Experimental Protocols
Protocol 1: General Protease Activity Assay
This protocol provides a general workflow for measuring protease activity using this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer with the optimal pH for your protease (e.g., 50 mM Tris-HCl, pH 7.8).[5]
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Enzyme Solution: Prepare a working solution of your protease in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a black, flat-bottom 96-well plate.
-
Add 25 µL of the enzyme solution to the appropriate wells. Include a "no-enzyme" control with 25 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the this compound working solution to all wells. The final substrate concentration should be optimized for your enzyme.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm. Record readings every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.
-
Protocol 2: AMC Standard Curve
To convert relative fluorescence units (RFU) to the molar amount of cleaved substrate, a standard curve using free AMC is required.
-
Prepare AMC Standards:
-
Prepare a stock solution of AMC in the assay buffer.
-
Perform serial dilutions to create a range of known AMC concentrations (e.g., 0 to 50 µM).
-
-
Measurement:
-
Add 100 µL of each AMC standard to the wells of a black 96-well plate.
-
Measure the fluorescence at the same excitation and emission wavelengths used for the enzyme assay.
-
-
Analysis:
-
Plot the fluorescence intensity (RFU) versus the AMC concentration.
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope can be used to convert the reaction rates from RFU/min to µM/min.
-
Visualizations
Caption: General workflow for a this compound protease assay.
Caption: Troubleshooting logic for common issues in the this compound assay.
Caption: Simplified pathway of furin maturation and its role in processing pro-proteins.
References
- 1. Mechanism of NS2B-Mediated Activation of NS3pro in Dengue Virus: Molecular Dynamics Simulations and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. journaljalsi.com [journaljalsi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing Bz-Nle-Lys-Arg-Arg-AMC degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use and handling of the fluorogenic peptide substrate, Bz-Nle-Lys-Arg-Arg-AMC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a sensitive fluorogenic substrate used to measure the activity of certain proteases. Its peptide sequence is specifically designed to be recognized and cleaved by trypsin-like serine proteases. It is widely used for studying viral proteases such as the NS2B/NS3 protease from Dengue virus and the NS3 protease from Yellow Fever virus.[1][2][3][4] Upon cleavage of the peptide bond between the arginine (Arg) and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released. The resulting fluorescence can be monitored in real-time to determine enzyme activity.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, the lyophilized powder should be stored at -20°C, protected from light.[1][2] Under these conditions, the substrate is stable for at least four years.[1][4] It is highly recommended to prepare stock solutions in an anhydrous organic solvent like DMSO and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: Why is it not recommended to store this compound in aqueous solutions?
Aqueous solutions of this compound are prone to degradation through hydrolysis. Product information sheets strongly advise against storing the substrate in aqueous solutions for more than one day.[1] This degradation can lead to the spontaneous release of the AMC fluorophore, resulting in high background fluorescence and inaccurate measurements of enzyme activity.
Q4: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[1][4]
Troubleshooting Guide
Issue 1: High background fluorescence in "no-enzyme" control wells.
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. Here are the potential causes and solutions:
| Potential Cause | Recommended Solution |
| Substrate Degradation/Autohydrolysis | Prepare fresh dilutions of the substrate in aqueous buffer for each experiment. Avoid using aqueous solutions of the substrate that have been stored.[1] Protect the substrate from light during all handling steps. |
| Contaminated Reagents | Use high-purity, sterile water and buffer components. Ensure that your buffers are free from contaminating proteases. |
| Inappropriate Buffer pH | The stability of the peptide substrate is pH-dependent. Extreme pH values can accelerate hydrolysis. Optimize the buffer pH to ensure substrate stability while maintaining optimal enzyme activity. For many serine proteases, a pH range of 7.5-8.5 is a good starting point.[5] |
| Autofluorescence of Assay Components | Check individual assay components (buffer, test compounds) for intrinsic fluorescence at the assay wavelengths. |
Issue 2: No or very low signal (no increase in fluorescence).
If you do not observe an increase in fluorescence over time, it may indicate a problem with the enzyme or the assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly to maintain its activity. If possible, test the enzyme's activity with a known positive control substrate. |
| Suboptimal Assay Conditions | Verify that the buffer composition, pH, and temperature are optimal for your specific enzyme. |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain protease inhibitors (e.g., EDTA for metalloproteases). |
| Incorrect Substrate Concentration | The substrate concentration should be optimized for your specific enzyme. A common starting point is a concentration close to the Michaelis constant (Km) of the enzyme for the substrate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the lyophilized this compound to room temperature before opening the vial.
-
Add a suitable volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Protease Activity Assay
-
Prepare a fresh dilution of the this compound stock solution in the desired assay buffer to the final working concentration.
-
In a 96-well black, flat-bottom plate, add the diluted enzyme solution to the appropriate wells.
-
Include the following controls:
-
No-enzyme control: Assay buffer + substrate (to measure background fluorescence).
-
No-substrate control: Assay buffer + enzyme (to measure intrinsic enzyme fluorescence).
-
-
Initiate the reaction by adding the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes) with excitation at ~355 nm and emission at ~450 nm.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
Protocol 3: Assessing Substrate Stability in Aqueous Buffer
-
Prepare a fresh solution of this compound in the intended aqueous assay buffer at the final working concentration.
-
Dispense the solution into multiple wells of a 96-well black plate.
-
Measure the fluorescence at time zero.
-
Incubate the plate under the intended experimental conditions (e.g., 37°C), protected from light.
-
At regular time intervals (e.g., 30, 60, 120 minutes), measure the fluorescence of the wells.
-
An increase in fluorescence over time in the absence of enzyme indicates spontaneous hydrolysis of the substrate.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. Yellow fever virus NS3 protease: peptide-inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Bz-Nle-Lys-Arg-Arg-AMC stability and storage conditions
Welcome to the technical support center for the fluorogenic peptide substrate, Bz-Nle-Lys-Arg-Arg-AMC. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on the stability, storage, and use of this substrate, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity and performance of the substrate. Recommendations for both lyophilized powder and solutions are summarized below.
Q2: How should I prepare a working solution of this compound?
A2: this compound is sparingly soluble in aqueous buffers.[1] Therefore, a two-step process is recommended for preparing aqueous working solutions. First, dissolve the lyophilized powder in an organic solvent like DMSO or DMF.[1] Subsequently, this stock solution can be diluted into the aqueous assay buffer to the final desired concentration.
Q3: For how long is an aqueous solution of this compound stable?
A3: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. Storage of the substrate in aqueous solution for more than one day is not advised due to potential hydrolysis and degradation.[1]
Q4: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
A4: Upon enzymatic cleavage, the released 7-amino-4-methylcoumarin (B1665955) (AMC) can be detected by fluorescence. The typical excitation maximum is in the range of 340-360 nm, and the emission maximum is between 440-460 nm.[1]
Stability and Storage Data
The stability of this compound is highly dependent on its form (lyophilized powder vs. solution) and the storage conditions.
| Form | Solvent/Storage Condition | Recommended Temperature | Reported Stability/Recommendation |
| Lyophilized Powder | Desiccated | -20°C | ≥ 4 years[1] |
| -80°C | Recommended for long-term storage[2] | ||
| Stock Solution | DMSO or DMF | -20°C or -80°C | Prepare fresh and aliquot to avoid freeze-thaw cycles.[2] Generally stable for weeks to months.[3] |
| Aqueous Working Solution | Assay Buffer | Use Immediately | Not recommended for storage longer than one day.[1] |
Troubleshooting Guide
This section addresses common problems encountered during protease assays using this compound.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Substrate Degradation | Prepare substrate solution fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Contaminated Reagents | Use high-purity, sterile reagents and labware. | |
| Autofluorescence | Check the intrinsic fluorescence of your test compounds and buffer components at the assay wavelengths. | |
| Weak or No Signal | Inactive Enzyme | Ensure proper storage and handling of the enzyme. Perform a positive control with a known active enzyme. |
| Suboptimal Substrate Concentration | Titrate the substrate concentration to determine the optimal level for your enzyme. | |
| Incorrect Assay Buffer/pH | Verify that the assay buffer and pH are optimal for your specific protease. Many serine proteases are active in the pH range of 7.0-7.5.[4] | |
| Presence of Inhibitors | Ensure that no components in your sample or buffer (e.g., EDTA for metalloproteases) are inhibiting the enzyme. | |
| High Variability Between Replicates | Inaccurate Pipetting | Calibrate pipettes and ensure proper technique. |
| Temperature Fluctuations | Ensure consistent incubation temperatures throughout the assay.[2] | |
| Substrate Precipitation | Ensure the substrate is fully dissolved in the assay buffer. The final concentration of the organic solvent from the stock solution may need optimization. |
Experimental Protocols & Methodologies
Protocol for Reconstitution of this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex gently until the peptide is completely dissolved.
-
For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
General Protease Assay Protocol
-
Prepare Assay Buffer: Prepare an appropriate assay buffer at the optimal pH for the protease of interest.
-
Prepare Enzyme Solution: Dilute the protease to the desired concentration in the assay buffer.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution into the assay buffer to the final desired concentration.
-
Assay Setup: In a 96-well black microplate, add the enzyme solution. Include wells with assay buffer only as a no-enzyme control.
-
Initiate Reaction: Add the substrate working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 450 nm).
-
Data Acquisition: Record the fluorescence intensity at regular intervals for a specified duration.
-
Data Analysis: Subtract the background fluorescence from the no-enzyme control wells. Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
Visual Guides
Caption: General workflow for a protease activity assay.
Caption: Troubleshooting logic for common assay issues.
References
Technical Support Center: Inner Filter Effect in Bz-Nle-Lys-Arg-Arg-AMC Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the inner filter effect (IFE) in fluorescence assays utilizing the Bz-Nle-Lys-Arg-Arg-AMC substrate.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence assays that may be attributed to the inner filter effect.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Non-linear standard curve for free AMC at higher concentrations. | Inner Filter Effect: The 7-amino-4-methylcoumarin (B1665955) (AMC) itself absorbs the excitation light, leading to a plateau in the fluorescence signal at higher concentrations.[1] | 1. Work within the linear range: Dilute samples to ensure AMC concentrations fall within the linear portion of the standard curve.[1] 2. Apply mathematical correction: Use the sample's absorbance to correct the fluorescence reading (see Protocol 1).[1] |
| Enzyme reaction rate appears to decrease at high substrate concentrations. | Primary Inner Filter Effect: The uncleaved this compound substrate absorbs the excitation light, preventing it from efficiently exciting the liberated AMC.[1] | 1. Lower substrate concentration: Reduce the substrate concentration to a range where its absorbance at the excitation wavelength is less than 0.1.[1][2] 2. Measure absorbance and correct: Measure the absorbance of all reaction components at the beginning of the assay and apply a correction factor.[1] |
| Reduced fluorescence intensity when screening colored compounds. | Primary or Secondary Inner Filter Effect: The test compounds absorb the excitation light (primary IFE) or the emitted fluorescence (secondary IFE).[3] | 1. Measure compound absorbance: Screen compounds for absorbance at the assay's excitation and emission wavelengths. 2. Apply correction: Use an appropriate correction method, such as the absorbance-based mathematical correction (Protocol 1), for compounds with significant absorbance. |
| Inconsistent results between different plate readers or experimental setups. | Instrumental differences: The magnitude of the inner filter effect can be dependent on the specific instrument and its geometry.[4][5] | Empirical determination: Experimentally determine the magnitude of the inner filter effect for each instrument and re-evaluate whenever the instrumental configuration is changed.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) in fluorescence measurements?
A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. This occurs when molecules in the sample absorb the excitation light before it reaches the fluorophore or absorb the emitted light before it reaches the detector.[3][6] This results in a non-linear relationship between the concentration of the fluorophore and the fluorescence signal, which is particularly noticeable at higher concentrations.[3]
Q2: What are the different types of inner filter effects?
A2: There are two main types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This happens when the excitation light is absorbed by components in the sample before it can excite all the fluorophore molecules.[3][6] This is a common issue in concentrated solutions.[3]
-
Secondary Inner Filter Effect (sIFE): This occurs when the emitted fluorescence is re-absorbed by other molecules in the sample before it can be detected.[3][6] This is more prevalent when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[3]
Q3: What causes the inner filter effect in this compound assays?
A3: In assays using the this compound substrate, the inner filter effect can be caused by:
-
High concentrations of the substrate: The uncleaved peptide can absorb the excitation light.[1]
-
High concentrations of the product (AMC): At high concentrations, free AMC can absorb the excitation light.[3]
-
Presence of other absorbing molecules: Test compounds in drug screening assays, or other components in the sample, may absorb light at the excitation or emission wavelengths of AMC.[3]
-
Sample turbidity: Particulate matter in the sample can scatter light, contributing to the inner filter effect.[3]
Q4: How is the inner filter effect different from fluorescence quenching?
A4: The inner filter effect is a result of light absorption by the sample and is dependent on the geometry of the light paths, while fluorescence quenching involves non-radiative energy transfer through molecular interactions and collisions.[6] Unlike quenching, the inner filter effect is not affected by temperature.[6]
Q5: When should I be concerned about the inner filter effect?
A5: You should be concerned about the inner filter effect if:
-
Your standard curve for free AMC is not linear at higher concentrations.[1]
-
You are working with high concentrations of the this compound substrate.
-
Your samples have a noticeable color or turbidity.[3]
-
You are screening compound libraries that may contain molecules that absorb light in the UV-Vis range.[3]
-
The absorbance of your sample at the excitation or emission wavelength is above 0.1.[2][3]
Experimental Protocols
Protocol 1: Absorbance-Based Mathematical Correction for Inner Filter Effect
This protocol describes a common method for mathematically correcting the observed fluorescence intensity (F_obs) to obtain the corrected fluorescence intensity (F_corr) by using absorbance measurements.
Objective: To correct raw fluorescence readings for attenuation caused by the inner filter effect.
Materials:
-
Samples for fluorescence measurement (e.g., enzyme reaction, inhibitor screen, or AMC standard curve)
-
Fluorescence-compatible microplate (e.g., black, clear-bottom)
-
Spectrophotometer (absorbance plate reader)
-
Fluorometer (fluorescence plate reader)
Methodology:
-
Prepare Samples: Prepare your experimental samples in the microplate as required for your assay.
-
Measure Absorbance:
-
Measure Fluorescence: Measure the fluorescence intensity (F_obs) of each sample in a fluorometer using the appropriate excitation and emission wavelengths.
-
Calculate Corrected Fluorescence: Apply the following formula to correct for the inner filter effect:
F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
F_corr: Corrected fluorescence intensity
-
F_obs: Observed fluorescence intensity
-
A_ex: Absorbance at the excitation wavelength
-
A_em: Absorbance at the emission wavelength
-
Data Presentation:
The following table illustrates hypothetical data showing how the inner filter effect can cause a deviation from linearity and how the correction can restore it.
| [AMC] (µM) | Absorbance (A_ex) | Absorbance (A_em) | Observed Fluorescence (F_obs) | Corrected Fluorescence (F_corr) |
| 0 | 0.01 | 0.005 | 50 | 51.7 |
| 5 | 0.03 | 0.01 | 500 | 549.5 |
| 10 | 0.06 | 0.02 | 950 | 1138.5 |
| 20 | 0.12 | 0.04 | 1600 | 2297.4 |
| 40 | 0.24 | 0.08 | 2500 | 4988.8 |
| 80 | 0.48 | 0.16 | 3200 | 12764.4 |
Visualizations
Caption: Mechanisms of primary and secondary inner filter effects.
Caption: Workflow for absorbance-based inner filter effect correction.
References
- 1. benchchem.com [benchchem.com]
- 2. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 3. benchchem.com [benchchem.com]
- 4. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting AMC Fluorescence Quenching in Protease Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during 7-Amino-4-methylcoumarin (AMC)-based protease assays. High background, low signal, or apparent inhibition can often be traced back to fluorescence quenching phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an AMC-based protease assay?
An AMC-based protease assay is a fluorometric method used to measure the activity of a protease.[1] The assay uses a synthetic peptide substrate that is specific to the protease of interest and is covalently linked to AMC.[1][2] When the peptide-AMC conjugate is intact, the fluorescence of AMC is quenched.[1][2][3][4][5] Upon enzymatic cleavage of the peptide, free AMC is released, leading to a significant increase in fluorescence.[1][2][3][4][6] This increase in fluorescence is directly proportional to the protease's activity.[1][2]
Q2: What are the typical excitation and emission wavelengths for AMC?
Free AMC typically has an excitation maximum between 340 nm and 380 nm and an emission maximum between 440 nm and 460 nm.[1][2][6][7][8][9][10][11] It's important to note that when AMC is conjugated to a peptide, these wavelengths can shift to a lower range (approximately 330 nm for excitation and 390 nm for emission).[5]
Q3: Why is the fluorescence of AMC quenched when it is conjugated to a peptide?
The quenching of AMC fluorescence when attached to a peptide is a form of static quenching.[3][5][11] The covalent bond to the peptide alters the conjugated electron system of the AMC molecule, which is responsible for its fluorescence.[3][5] This change in the electronic structure reduces the fluorescence quantum yield.[3][5] Once the protease cleaves the amide bond, the original conjugated system of the free AMC is restored, resulting in a dramatic increase in fluorescence.[3][5][11]
Troubleshooting Guide: Quenching and Other Interferences
A common issue in AMC-based protease assays is an apparent decrease in signal that is not due to true enzymatic inhibition. This is often caused by interfering compounds or assay conditions.
Issue 1: Apparent Inhibition or Lower Than Expected Signal
Possible Cause A: Inner Filter Effect (IFE)
The inner filter effect occurs when a compound in the assay solution absorbs light at the excitation or emission wavelength of AMC.[10][12][13][14][15][16][17][18] This absorption reduces the amount of light that reaches the fluorophore (primary IFE) or the amount of emitted light that reaches the detector (secondary IFE), leading to an artificially low fluorescence reading that can be mistaken for inhibition.[12][13][14][16]
Troubleshooting Steps:
-
Measure Absorbance Spectrum: Measure the absorbance spectrum of the test compound at the concentration used in the assay. Significant overlap with the AMC excitation or emission spectrum suggests potential IFE.[17]
-
AMC Standard Curve: Prepare a standard curve of free AMC in the presence and absence of the test compound. A decrease in the slope of the curve in the presence of the compound indicates quenching due to IFE.[1]
-
Correction Factor: If IFE is confirmed, a correction can be applied using the following formula:[1] F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where F_corrected is the corrected fluorescence, F_observed is the measured fluorescence, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.[1]
Possible Cause B: Compound Autofluorescence
Test compounds that are themselves fluorescent at the AMC excitation and emission wavelengths can interfere with the assay.[10][17][18][19] This can lead to false positives (apparent activators) or mask true inhibition (false negatives).[10][19]
Troubleshooting Steps:
-
Run a Counter-Screen: A counter-screen should be performed to measure the intrinsic fluorescence of the test compound.[1][17][19]
-
Data Correction: If the compound is autofluorescent, the signal from a control well containing only the compound and buffer should be subtracted from the signal of the assay well.[10][19]
Issue 2: Non-Linear or Saturated Signal at High Substrate/Enzyme Concentrations
Possible Cause: High Concentration Effects
At high concentrations of substrate or enzyme, the relationship between fluorescence and product formation can become non-linear.[18] This can be due to the inner filter effect from the substrate itself or because the reaction rate is no longer in the linear range.[1][18]
Troubleshooting Steps:
-
Optimize Concentrations: Perform a matrix titration of both the enzyme and substrate to find the optimal concentrations that provide a good signal-to-background ratio while maintaining a linear reaction rate over time.[1]
-
Check Substrate Solubility: Ensure that the substrate is fully soluble in the assay buffer at the concentrations being used, as precipitation can lead to erratic results.[18]
Experimental Protocols
Protocol 1: Counter-Screen for Fluorescent and Quenching Compounds
This protocol is designed to identify test compounds that either fluoresce at the assay wavelengths or quench the fluorescence of free AMC.[1][10]
Materials:
-
Test compounds
-
Free 7-Amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Black, opaque 96-well or 384-well microplate[20]
-
Fluorescence plate reader
Procedure:
-
Compound Plate Preparation: Prepare a serial dilution of the test compounds in the assay buffer in a microplate.[1][10]
-
Autofluorescence Measurement: To a parallel set of wells containing the diluted compounds, add only the assay buffer. Measure the fluorescence at the AMC excitation and emission wavelengths. A signal significantly above the buffer-only control indicates autofluorescence.[1][17]
-
Quenching Measurement: Prepare a solution of free AMC in the assay buffer at a concentration that gives a mid-range signal in your assay.[1][10] Add this AMC solution to the wells containing the serially diluted test compounds.[1][10]
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[1]
-
Fluorescence Reading: Measure the fluorescence at the standard AMC wavelengths.
-
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the compound indicates a quenching effect.[10]
Protocol 2: General AMC-Based Protease Assay
This protocol provides a basic framework for measuring protease activity using an AMC-conjugated peptide substrate.[2]
Materials:
-
Purified protease
-
AMC-conjugated peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)[2][7]
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the protease and AMC-substrate. Dilute them to the desired final concentrations in pre-warmed assay buffer.[2]
-
Reaction Setup: In the microplate, add the diluted protease solution to each well.[2]
-
Reaction Initiation: To start the reaction, add the diluted substrate solution to each well.[2]
-
Controls: Include a "no-enzyme" control (substrate only) to measure background fluorescence and a "no-substrate" control (enzyme only).[2]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.[2]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Quantitative Data Summary
Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum (Free AMC) | 340 - 380 | [1][2][6][7][8][9][10][11] |
| Emission Maximum (Free AMC) | 440 - 460 | [1][2][6][7][8][9][10][11] |
| Excitation Maximum (Peptide-AMC) | ~330 | [5] |
| Emission Maximum (Peptide-AMC) | ~390 | [5] |
Visualizations
Caption: A decision tree for troubleshooting apparent inhibition in AMC-based protease assays.
Caption: The mechanism of fluorescence generation in an AMC-based protease assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 13. srs.tcu.edu [srs.tcu.edu]
- 14. v-autos.com [v-autos.com]
- 15. researchgate.net [researchgate.net]
- 16. static.horiba.com [static.horiba.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring accurate results with Bz-Nle-Lys-Arg-Arg-AMC
Welcome to the technical support center for the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC. This resource is designed for researchers, scientists, and drug development professionals to ensure accurate and reliable results in their protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic peptide that serves as a fluorogenic substrate for a variety of serine proteases.[1][2] Its peptide sequence is specifically designed to be recognized and cleaved by these enzymes. The substrate consists of the peptide Bz-Nle-Lys-Arg-Arg linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is not fluorescent. However, upon enzymatic cleavage of the bond between the peptide and AMC, the liberated AMC molecule fluoresces, and this increase in fluorescence can be measured to determine protease activity.[1][2]
Primary applications include:
-
Enzyme Kinetics: Determining kinetic parameters such as Kcat and Km to understand enzyme efficiency.[2]
-
Drug Discovery: High-throughput screening (HTS) for inhibitors of proteases, which are important drug targets in various diseases.[1]
-
Protease Activity Assays: Measuring the activity of specific proteases like furin and PCSK9 in various samples.
Q2: What are the optimal storage and handling conditions for this compound?
To ensure the stability and integrity of the substrate, it is crucial to follow the recommended storage and handling procedures. The lyophilized powder should be stored at -20°C upon receipt.[1] For long-term storage, it is recommended to aliquot the powder and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing a stock solution, dissolve the lyophilized powder in a suitable solvent such as DMSO.[3] This stock solution should also be aliquoted and stored at -20°C or -80°C. Protect the substrate from light, as it is light-sensitive.
Q3: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) fluorophore has an excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-460 nm.[4] It is recommended to optimize the specific wavelengths and gain settings on your fluorescence plate reader to achieve the best signal-to-noise ratio for your particular instrument and assay conditions.[3]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from enzymatic activity, leading to inaccurate results. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Step |
| Substrate Autohydrolysis | Prepare the substrate solution fresh for each experiment. Avoid prolonged storage of diluted substrate solutions. Run a "substrate only" control (without enzyme) to quantify the rate of spontaneous AMC release and subtract this from your experimental values.[3] |
| Contaminated Reagents | Use high-purity water and reagents for all buffers and solutions. Filter-sterilize buffers if you suspect microbial contamination, which can introduce exogenous proteases.[3] |
| Autofluorescent Compounds in Sample | If your sample (e.g., cell lysate, serum) contains autofluorescent compounds, run a "sample only" control (without substrate) to measure this intrinsic fluorescence and subtract it from your readings. |
| Incorrect Plate Type | Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. |
| Sub-optimal Buffer pH | Extreme pH values can increase the rate of substrate hydrolysis. Optimize the pH of your assay buffer to ensure it is within the optimal range for your enzyme of interest while minimizing spontaneous substrate breakdown.[3] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known positive control substrate or a new batch of enzyme. |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. Many serine proteases have optimal activity at a pH between 7.5 and 8.5. |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain any known inhibitors of your enzyme. For example, sodium azide (B81097) is a common preservative that can inhibit peroxidase activity in coupled assays. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Ex: 340-380 nm, Em: 440-460 nm).[4] Ensure the gain setting is optimized for your assay.[3] |
| Insufficient Incubation Time | The reaction may not have had enough time to produce a detectable signal. Extend the incubation time and monitor the fluorescence kinetically to determine the optimal reading window. |
Issue 3: Non-linear Reaction Progress Curves
The initial phase of the enzymatic reaction should exhibit a linear rate of product formation.
| Potential Cause | Troubleshooting Step |
| Substrate Depletion | Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period. This maintains initial velocity conditions. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol (B35011) to the buffer. Keep the enzyme on ice until it is added to the reaction mixture. |
| Photobleaching | Minimize the exposure of the samples to the excitation light. Use the lowest possible excitation intensity that still provides a good signal. Some plate readers have settings to reduce exposure time per read. |
Experimental Protocols
Furin Activity Assay
This protocol provides a general guideline for measuring furin activity. Optimization may be required for specific experimental conditions.
Materials:
-
Recombinant human furin
-
Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)[5]
-
This compound substrate stock solution (in DMSO)
-
AMC standard (for calibration curve)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare AMC Standard Curve: Create a series of dilutions of the AMC standard in Furin Assay Buffer. A typical concentration range is 0-50 µM. Add a fixed volume of each dilution to the wells of the microplate. Include wells with assay buffer only as a blank.
-
Enzyme Reaction Setup: Dilute the recombinant furin to the desired concentration in pre-warmed Furin Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.[6]
-
Add the diluted furin to the experimental wells. Include a negative control with assay buffer but no enzyme.
-
Initiate Reaction: Add the this compound substrate solution to all wells to initiate the reaction. The final substrate concentration is typically between 10-100 µM.[5]
-
Measurement: Immediately place the plate in the fluorometric reader, pre-set to 37°C. Measure the fluorescence kinetically at an excitation of ~380 nm and an emission of ~460 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[5]
-
Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity against time to determine the reaction rate. Convert the fluorescence units to the concentration of released AMC using the standard curve.
PCSK9 Activity Assay (Inhibitor Screening)
This protocol outlines a method for screening potential PCSK9 inhibitors. As PCSK9's primary role is to induce LDLR degradation rather than cleaving a wide range of substrates, a common method to assess its "activity" in the context of small molecules is to measure the inhibition of its interaction with the LDL receptor. For direct enzymatic activity, a coupled assay or a highly specific substrate would be necessary. This protocol focuses on an inhibitor screening assay using a generic serine protease activity measurement as a proxy for identifying compounds that might bind to the active site.
Materials:
-
Recombinant human PCSK9
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂)
-
This compound substrate stock solution (in DMSO)
-
Test compounds (potential inhibitors)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Assay Plate Setup: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.[7]
-
Enzyme Addition: Add the recombinant PCSK9 to each well at a pre-determined optimal concentration.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Add the this compound substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for AMC.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition for each concentration of the test compound relative to the positive control (no inhibitor).
Quantitative Data Summary
| Parameter | Value | Enzyme | Source(s) |
| Excitation Wavelength | 340-380 nm | N/A | [4] |
| Emission Wavelength | 440-460 nm | N/A | [4] |
| Km | ~6.5 µM | Furin | [8] |
| Typical Substrate Concentration | 10-100 µM | Furin | [5] |
| Typical Enzyme Concentration | Low nM range | Furin | [6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. novateinbio.com [novateinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic Substrates for Cathepsin B: Z-Nle-Lys-Arg-Arg-AMC vs. Z-Arg-Arg-AMC
For researchers, scientists, and drug development professionals, the accurate measurement of cathepsin B activity is paramount. This guide provides an objective comparison of two fluorogenic substrates, Z-Nle-Lys-Arg-Arg-AMC and the commonly used Z-Arg-Arg-AMC, to inform substrate selection for robust and reliable cathepsin B assays.
Cathepsin B is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including protein degradation, apoptosis, and cancer metastasis. The quantification of its enzymatic activity is crucial for understanding its roles in disease and for the development of therapeutic inhibitors. Fluorogenic substrates, which release a fluorescent molecule upon cleavage by the enzyme, are a cornerstone of cathepsin B activity assays. While Z-Arg-Arg-AMC has been a widely utilized substrate, recent advancements have led to the development of novel substrates with potentially improved characteristics.
This guide focuses on a detailed comparison of Z-Nle-Lys-Arg-Arg-AMC and Z-Arg-Arg-AMC, presenting key performance data, experimental protocols, and visual aids to facilitate an informed decision for your research needs.
Performance Comparison: Kinetic Parameters
The efficiency of an enzyme's catalysis on a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of kcat/Km represents the catalytic efficiency of the enzyme. Recent studies have highlighted that Z-Nle-Lys-Arg-AMC demonstrates a higher catalytic efficiency for cathepsin B compared to Z-Arg-Arg-AMC, particularly over a broad pH range.[1][2][3][4]
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Nle-Lys-Arg-AMC | 4.6 | 14.8 | 1.8 | 121,622 |
| 7.2 | 29.2 | 3.6 | 123,288 | |
| Z-Arg-Arg-AMC | 4.6 | 138.2 | 0.5 | 3,618 |
| 7.2 | 19.3 | 1.1 | 57,000 |
Data adapted from Yoon MC, et al. Biochemistry. 2023.[1][2][3]
The data clearly indicates that Z-Nle-Lys-Arg-AMC is a more efficient substrate for cathepsin B at both acidic (pH 4.6) and neutral (pH 7.2) conditions, as evidenced by its significantly higher kcat/Km values.[1][2][3]
Specificity Profile
A critical aspect of a good substrate is its specificity for the target enzyme. While Z-Arg-Arg-AMC is considered a selective substrate for cathepsin B, it can be cleaved by other cysteine cathepsins.[4][5] In contrast, Z-Nle-Lys-Arg-AMC has been shown to be highly specific for cathepsin B, with minimal cleavage by other related proteases.[1][3][4][6] This enhanced specificity is crucial for accurately measuring cathepsin B activity in complex biological samples where multiple proteases may be present.
Experimental Protocols
To ensure reproducible and accurate results, detailed experimental protocols are essential. Below are representative protocols for performing a cathepsin B activity assay using either Z-Nle-Lys-Arg-Arg-AMC or Z-Arg-Arg-AMC.
Cathepsin B Activity Assay Protocol
Materials:
-
Recombinant human cathepsin B
-
Fluorogenic substrate (Z-Nle-Lys-Arg-Arg-AMC or Z-Arg-Arg-AMC)
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) buffer (for pH 4.6) or Tris-HCl (for pH 7.2), containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.[1][2]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[7]
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the diluted cathepsin B solution.
-
Include control wells containing Assay Buffer without the enzyme to measure background fluorescence.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 40 µM).[1][2]
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the values obtained for the enzyme-containing wells.
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.[1][2]
-
Visualizing the Process
To better understand the experimental workflow and the underlying enzymatic reaction, the following diagrams are provided.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
A Head-to-Head Comparison of Fluorogenic Protease Substrates: Bz-Nle-Lys-Arg-Arg-AMC vs. Boc-Gly-Arg-Arg-AMC
In the realm of protease research and drug development, the selection of an appropriate substrate is paramount for accurate and sensitive enzyme activity assays. This guide provides a detailed comparison of two commonly used fluorogenic substrates for trypsin-like serine proteases: Bz-Nle-Lys-Arg-Arg-AMC and Boc-Gly-Arg-Arg-AMC. Both substrates release the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) upon proteolytic cleavage, allowing for real-time kinetic measurements.
Overview and Chemical Structures
This compound is a synthetic peptide substrate containing a benzoyl (Bz) group at the N-terminus and a norleucine (Nle) residue.[1] This substrate is designed to mimic the natural cleavage sites of many trypsin-like proteases.[1]
Boc-Gly-Arg-Arg-AMC features a tert-butyloxycarbonyl (Boc) protecting group on the N-terminal glycine (B1666218) residue. It is also a well-established substrate for assaying the activity of enzymes that cleave after paired basic amino acid residues.[2]
Performance and Specificity: A Data-Driven Comparison
The primary distinction between these two substrates lies in their cleavage efficiency and specificity for certain proteases. While both are effective tools, experimental data indicates that this compound can be significantly more sensitive for specific viral proteases.
A key study highlights that for the dengue virus type 4 (DEN4) NS2B-NS3 protease, the kcat/Km value for this compound is over 800-fold higher than that of Boc-Gly-Arg-Arg-AMC, a commonly used substrate for NS3 protease.[3][4][5] This dramatic difference in catalytic efficiency underscores the importance of substrate choice for specific applications.
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Dengue virus type 4 (DEN4) NS2B-NS3 | 8.6[3] | 2.9[3] | 3.37 x 10⁵ |
| Boc-Gly-Arg-Arg-AMC | Dengue virus type 4 (DEN4) NS2B-NS3 | - | - | Significantly lower than Bz-Nle-KRR-AMC[3][4][5] |
| This compound | Yellow fever virus NS3 protease | 14.6[3][4] | 0.111[3][4] | 7.6 x 10³ |
Note: Specific kinetic parameters for Boc-Gly-Arg-Arg-AMC with the DEN4 protease were not detailed in the available results, other than its significantly lower efficiency.
Applications in Research and Development
Both substrates are valuable tools in various research contexts:
-
Enzyme Kinetics: They are used to determine key kinetic parameters such as Km and Vmax, providing insights into enzyme mechanisms.[1]
-
Drug Discovery: A primary application is in high-throughput screening (HTS) assays to identify and characterize protease inhibitors.[1] A reduction in the fluorescence signal indicates inhibition of the target protease.
-
Disease Research: These substrates are employed to study the activity of proteases implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1]
Experimental Protocols
A generalized experimental protocol for a protease assay using either substrate is provided below. It is crucial to optimize buffer conditions, enzyme concentration, and substrate concentration for each specific protease and experimental setup.
General Fluorometric Protease Assay Protocol
1. Reagent Preparation:
- Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5 - 8.5, containing NaCl and CaCl₂ as required for the specific protease.
- Substrate Stock Solution: Dissolve the substrate (this compound or Boc-Gly-Arg-Arg-AMC) in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store at -20°C.
- Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer and store as recommended for the specific enzyme.
2. Assay Procedure:
- Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration. The optimal concentration is often near the Km value.
- In a 96-well black microplate, add the assay buffer and the enzyme solution.
- To initiate the reaction, add the substrate working solution to each well.
- Immediately place the plate in a fluorescence microplate reader.
3. Data Acquisition and Analysis:
- Monitor the increase in fluorescence intensity over time. The excitation wavelength for AMC is typically around 360-380 nm, and the emission wavelength is around 440-460 nm.[6][7][8]
- The initial reaction velocity (rate of fluorescence increase) is proportional to the enzyme activity.
- For inhibitor screening, compare the reaction rates in the presence and absence of the test compounds.
Visualizing Experimental Workflow and Related Pathways
To better understand the application of these substrates, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway where relevant proteases are involved.
Caption: A typical workflow for a fluorometric protease assay.
Caption: Role of protease in viral replication and its assay.
Conclusion
Both this compound and Boc-Gly-Arg-Arg-AMC are effective fluorogenic substrates for monitoring the activity of trypsin-like serine proteases. The choice between them should be guided by the specific enzyme under investigation. For certain proteases, such as the dengue virus NS2B-NS3 protease, this compound offers substantially higher sensitivity. As with any enzymatic assay, empirical validation and optimization are crucial for achieving reliable and reproducible results.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. Boc-Gly-Arg-Arg-AMC › PeptaNova [peptanova.de]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. This compound|cas 863975-32-0|DC Chemicals [dcchemicals.com]
- 6. Proteasome Substrate VI, Fluorogenic [sigmaaldrich.com]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubpbio.com [ubpbio.com]
A Researcher's Guide to Alternative Substrates for Dengue Virus Protease Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate and efficient screening of potential dengue virus (DENV) protease inhibitors. The DENV NS2B-NS3 protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug discovery. The standard approach to measuring its activity involves synthetic substrates that release a detectable signal upon cleavage. This guide provides a comprehensive comparison of alternative substrates, supported by experimental data, to aid in the selection of the most suitable option for your research needs.
Understanding Dengue Virus Protease and its Substrates
The DENV NS2B-NS3 protease is a serine protease responsible for cleaving the viral polyprotein at several sites, a process essential for the maturation of functional viral proteins. The protease recognizes and cleaves specific amino acid sequences, typically characterized by two basic residues (Arginine or Lysine) at the P1 and P2 positions, followed by a small amino acid at the P1' position.
Synthetic substrates for in vitro assays are designed to mimic these natural cleavage sites. They are typically short peptides incorporating a reporter system that is quenched in the intact substrate and releases a detectable signal upon proteolytic cleavage. The choice of substrate can significantly impact assay performance, influencing sensitivity, specificity, and susceptibility to interference from library compounds.
Comparison of Alternative Substrates
A variety of substrate types are available for DENV protease assays, primarily categorized as fluorogenic, Förster Resonance Energy Transfer (FRET), and colorimetric. The choice among these depends on the specific application, available instrumentation, and desired assay performance.
Fluorogenic Substrates
Fluorogenic substrates are peptides linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in the intact peptide. Cleavage by the protease releases the free fluorophore, resulting in a measurable increase in fluorescence.
FRET Substrates
FRET substrates consist of a peptide sequence flanked by a donor-acceptor pair, such as EDANS (donor) and DABCYL (quencher). In the intact substrate, the proximity of the quencher to the donor suppresses the donor's fluorescence. Upon cleavage, the donor and quencher are separated, leading to an increase in fluorescence.
Colorimetric Substrates
Colorimetric substrates are peptides conjugated to a chromophore, such as p-nitroaniline (pNA). Proteolytic cleavage releases the chromophore, which can be detected by measuring the absorbance of light at a specific wavelength.
Below is a summary of commonly used and alternative substrates for DENV protease assays, with their reported kinetic parameters. It is important to note that assay conditions can vary between studies, potentially affecting the absolute values of these parameters.
| Substrate Sequence | Substrate Type | Reporter Group | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Boc-Gly-Arg-Arg-AMC | Fluorogenic | AMC | 146 ± 5.4 | 0.02 ± 0.0012 | 137 ± 3.0 | [1] |
| Bz-Nle-Lys-Arg-Arg-AMC | Fluorogenic | AMC | - | - | - | [2] |
| Ac-[D-EDANS]KRRSWP[K-DABCYL]-amide | FRET | EDANS/DABCYL | - | - | - | [3] |
| Abz-AKRRSQ-EDDnp | FRET | Abz/EDDnp | - | - | - | [4][5] |
| Ac-Arg-Thr-Ser-Lys-Lys-Arg-pNA | Colorimetric | pNA | - | - | - | [6] |
| acetyl-TTSTRR-para-nitroaniline | Colorimetric | pNA | - | - | - |
Note: "-" indicates that the specific kinetic parameter was not reported in the cited source under comparable conditions. The performance of these substrates can be influenced by factors such as the specific DENV serotype protease used and the assay buffer conditions.
Experimental Protocols
Accurate comparison of substrates requires standardized experimental protocols. Below are detailed methodologies for key experiments in a DENV protease assay.
Expression and Purification of DENV NS2B-NS3 Protease
-
Construct Design: A common construct for expressing the DENV NS2B-NS3 protease involves fusing the hydrophilic cofactor domain of NS2B (approximately 40 residues) to the N-terminus of the NS3 protease domain (approximately 180 residues) via a flexible glycine-serine linker (e.g., Gly₄-Ser-Gly₄). This single-chain construct improves protein stability and solubility.
-
Expression: The protease construct is typically cloned into an E. coli expression vector (e.g., pET series) and expressed in a suitable bacterial strain like BL21(DE3). Expression is induced with IPTG at a specific temperature (e.g., 18-30°C) to enhance proper folding.
-
Purification: The His-tagged recombinant protease is purified from the cell lysate using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography to obtain a highly pure and active enzyme preparation.
Dengue Virus Protease Activity Assay
-
Reaction Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 8.5-9.0), 20% glycerol, and 1 mM CHAPS.[3] The optimal pH and salt concentration may vary slightly depending on the DENV serotype.
-
Enzyme and Substrate Preparation: The purified DENV NS2B-NS3 protease is diluted to the desired final concentration (e.g., 10-100 nM) in the reaction buffer. The substrate is dissolved in DMSO and then diluted in the reaction buffer to various concentrations for kinetic analysis.
-
Assay Procedure:
-
Pipette the desired volume of reaction buffer into the wells of a microplate (e.g., a 96-well black plate for fluorescence assays).
-
Add the DENV NS2B-NS3 protease to each well.
-
To screen for inhibitors, pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-60 minutes) at room temperature.[3]
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the signal (fluorescence or absorbance) over time using a plate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
-
Data Analysis: The initial reaction rates are determined from the linear portion of the progress curves. For kinetic analysis, the initial rates are plotted against the substrate concentration and fitted to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. The k_cat_ is then calculated from V_max_ and the enzyme concentration.
Visualizing the Assay Workflow and Substrate Comparison
To better understand the experimental process and the relationships between different components, the following diagrams are provided.
Caption: Workflow for a typical dengue virus protease inhibition assay.
Caption: Logical relationship for comparing alternative DENV protease substrates.
Conclusion
The selection of an appropriate substrate is a critical step in the development of robust and reliable assays for screening DENV protease inhibitors. While fluorogenic substrates like Boc-Gly-Arg-Arg-AMC are widely used and well-characterized, FRET-based and colorimetric substrates offer viable alternatives with their own advantages. Researchers should carefully consider the specific requirements of their screening campaign, including throughput, sensitivity, and cost, when choosing a substrate. The data and protocols presented in this guide provide a foundation for making an informed decision and for establishing a high-quality DENV protease assay in the laboratory.
References
- 1. Identification of Residues in the Dengue Virus Type 2 NS2B Cofactor That Are Critical for NS3 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dengue Protease Substrate Recognition: Binding of the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity of recombinant dengue 2 virus NS2B-NS3 protease: influence of natural and unnatural basic amino acids on hydrolysis of synthetic fluorescent substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotype-Specific Structural Differences in the Protease-Cofactor Complexes of the Dengue Virus Family - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Bz-Nle-Lys-Arg-Arg-AMC: A Comparative Guide for Protease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic peptide substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-Amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC), with other commonly used protease substrates. The following sections detail its specificity, supported by quantitative kinetic data, and provide experimental protocols for its use in assessing the activity of various proteases, including viral proteases, cathepsins, and proprotein convertases.
Performance Comparison of Fluorogenic Substrates
The utility of a fluorogenic substrate is determined by its sensitivity and specificity towards a target enzyme, which can be quantitatively assessed by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The ratio k_cat/K_m represents the catalytic efficiency of an enzyme for a given substrate, with higher values indicating greater specificity and efficiency.
Specificity for Viral Proteases
This compound is a well-established substrate for serine proteases from the Flaviviridae family, such as Dengue virus (DENV) NS2B-NS3 protease and Yellow Fever Virus (YFV) NS3 protease.[1]
Table 1: Kinetic Parameters for Viral Protease Substrates
| Virus | Protease | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Dengue Virus type 4 | NS2B-NS3 | This compound | 8.6 | 2.9 | >2.7 x 10⁵ | [2] |
| Dengue Virus type 4 | NS2B-NS3 | Boc-Gly-Arg-Arg-AMC | 8.6 | 2.9 | 3.37 x 10² | [2] |
| Yellow Fever Virus | NS3 | This compound | 14.6 | 0.111 | 7.6 x 10³ | [2] |
Note: The k_cat/K_m for this compound with DENV4 NS2B-NS3 is reported to be over 800-fold higher than that of Boc-Gly-Arg-Arg-AMC.[2]
Specificity for Cathepsin B
A recent study highlighted the exceptional specificity of a closely related substrate, Z-Nle-Lys-Arg-AMC, for Cathepsin B, a lysosomal cysteine protease implicated in various pathologies, including cancer.[3] This substrate demonstrates high activity over a broad pH range and is not significantly cleaved by other cysteine cathepsins.[3][4]
Table 2: Kinetic Parameters for Cathepsin B Substrates
| Substrate | pH | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Z-Nle-Lys-Arg-AMC | 7.2 | 22.1 | 1.1 | 4.98 x 10⁴ | [4] |
| Z-Nle-Lys-Arg-AMC | 4.6 | 40.5 | 1.9 | 4.69 x 10⁴ | [4] |
| Z-Phe-Arg-AMC | 7.2 | 100.2 | 1.1 | 1.10 x 10⁴ | [4] |
| Z-Phe-Arg-AMC | 4.6 | 13.6 | 1.6 | 1.18 x 10⁵ | [4] |
| Z-Arg-Arg-AMC | 7.2 | 200.1 | 0.4 | 2.00 x 10³ | [4] |
| Z-Arg-Arg-AMC | 4.6 | >225 | - | - | [4] |
Z-Nle-Lys-Arg-AMC shows high specificity for Cathepsin B and is not significantly cleaved by Cathepsins L, K, S, and V.[4]
Specificity for Proprotein Convertases (PCs)
Table 3: K_m Values of Proprotein Convertases for Pyr-RTKR-AMC
| Proprotein Convertase | K_m (µM) | Reference |
| Furin | 6.5 | [6] |
| PC1/3 | 3.0 | [6] |
| PC2 | 6.6 | [6] |
| PC4 | 1.7 | [6] |
| PC5/6 | 2.0 | [6] |
| PC7 | 9.5 | [6] |
| PACE4 | 3.0 | [6] |
For comparison, other furin substrates exhibit a wide range of catalytic efficiencies. For instance, the internally quenched substrate Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO₂)-Asp-OH has a k_cat/K_m of 7.71 x 10⁶ M⁻¹s⁻¹, significantly higher than that of Pyr-RTKR-AMC (~2 x 10⁴ M⁻¹s⁻¹).[7]
Experimental Protocols
The following is a generalized protocol for a fluorogenic protease activity assay using an AMC-conjugated substrate. This can be adapted for specific proteases by optimizing buffer conditions, pH, and enzyme/substrate concentrations.
General Fluorogenic Protease Assay
Materials:
-
Purified protease of interest
-
This compound or other AMC-based substrate
-
Assay Buffer (specific to the enzyme)
-
DMSO (for dissolving the substrate)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AMC substrate (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.
-
Prepare the appropriate assay buffer. For example, a furin assay buffer could be 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 0.5% Triton X-100.[8]
-
Dilute the protease to the desired working concentration in ice-cold assay buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add a specific volume of the diluted enzyme to the appropriate wells. For negative controls, add an equal volume of assay buffer.
-
Prepare a serial dilution of the AMC substrate in the assay buffer to achieve a range of final concentrations for kinetic analysis.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at regular intervals (e.g., every 60 seconds) for a sufficient duration to establish a linear rate of cleavage.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
To determine K_m and k_cat, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
Viral Polyprotein Processing
The NS2B-NS3 protease of Dengue and Yellow Fever viruses is essential for viral replication. It cleaves the viral polyprotein at specific sites to release individual functional viral proteins.[9]
Caption: Role of NS2B-NS3 protease in viral polyprotein processing.
Cathepsin B in Cancer Progression
Cathepsin B is overexpressed in many cancers and contributes to tumor progression through the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis. It can also be involved in apoptosis.[5][10]
Caption: Role of Cathepsin B in extracellular matrix degradation in cancer.
Furin-Mediated Protein Activation
Furin is a key proprotein convertase that processes a wide variety of precursor proteins in the secretory pathway, including hormones, growth factors, receptors, and viral surface proteins, leading to their activation.[11]
Caption: General pathway of proprotein activation by furin.
Experimental Workflow for Protease Assay
The following diagram illustrates a typical workflow for determining protease activity using a fluorogenic substrate.
Caption: Experimental workflow for a fluorogenic protease assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]
- 9. content.abcam.com [content.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Efficiency of the Fluorogenic Substrate Bz-Nle-Lys-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic efficiency (kcat/Km) of the fluorogenic peptide substrate Bz-Nle-Lys-Arg-Arg-AMC with various proteases. Designed for researchers in biochemistry, pharmacology, and drug development, this document summarizes key performance data, presents detailed experimental protocols, and offers a comparative analysis with alternative substrates to facilitate informed decisions in protease research.
Performance Comparison of Fluorogenic Substrates
The catalytic efficiency of a protease towards a given substrate is a critical parameter for in vitro assays, inhibitor screening, and kinetic studies. The fluorogenic substrate this compound has been characterized against several viral and mammalian proteases. The following tables summarize its performance and compare it with other commonly used fluorogenic substrates.
Dengue Virus NS2B-NS3 Protease
| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |
| This compound | DEN4 NS2B-NS3 | 2.9 | 8.6 | 3.37 x 10⁵ | >800-fold higher kcat/Km than Boc-Gly-Arg-Arg-AMC.[1] |
| Boc-Gly-Arg-Arg-AMC | DEN4 NS2B-NS3 | - | - | <4.21 x 10² | A widely used, but less efficient, substrate.[1] |
Yellow Fever Virus NS3 Protease
| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| This compound | YFV NS3 | 0.111 | 14.6 | 7.60 x 10³[1] |
Cathepsin B
Note: Data presented here is for the closely related substrate Z-Nle-Lys-Arg-AMC, which is expected to have very similar kinetic properties to this compound.
| Substrate | Enzyme | pH | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 7.2 | 6.4 | 105 | 6.10 x 10⁴ |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 4.6 | 0.9 | 98 | 9.18 x 10³ |
| Z-Arg-Arg-AMC | Human Cathepsin B | 7.2 | 1.1 | 205 | 5.37 x 10³ |
| Z-Arg-Arg-AMC | Human Cathepsin B | 4.6 | 0.2 | 211 | 9.48 x 10² |
| Z-Phe-Arg-AMC | Human Cathepsin B | 7.2 | 10.4 | 200 | 5.20 x 10⁴ |
| Z-Phe-Arg-AMC | Human Cathepsin B | 4.6 | 1.9 | 21 | 9.05 x 10⁴ |
Trypsin and Thrombin
Trypsin
| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Boc-Gln-Ala-Arg-AMC | Bovine Trypsin | 77 | 39 | 2.0 x 10⁶ |
| Boc-Val-Pro-Arg-AMC | Bovine Trypsin | 120 | 200 | 6.0 x 10⁵ |
Thrombin
| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Boc-Val-Pro-Arg-AMC | Human α-Thrombin | 85 | 8.5 | 1.0 x 10⁷ |
| Z-Gly-Gly-Arg-AMC | Human α-Thrombin | 100 | 25 | 4.0 x 10⁶ |
Visualizing the Experimental Principles
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the enzymatic reaction and the experimental protocol for determining catalytic efficiency.
Experimental Protocols
Accurate determination of kinetic parameters requires meticulous experimental execution. The following is a generalized protocol for a protease kinetic assay using an AMC-based fluorogenic substrate, with specific conditions for the proteases discussed.
General Protocol
-
Reagent Preparation :
-
Assay Buffer : Prepare the appropriate buffer for the protease being studied (see specific conditions below).
-
Substrate Stock Solution : Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Enzyme Stock Solution : Prepare a concentrated stock of the purified protease in a suitable buffer and store at -80°C. The final enzyme concentration in the assay should be determined empirically to ensure a linear reaction rate.
-
-
Assay Procedure :
-
Perform the assay in a 96-well, black, flat-bottom plate.
-
Prepare serial dilutions of the substrate from the stock solution in the assay buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).
-
Add a fixed volume of the diluted enzyme solution to each well.
-
Initiate the reaction by adding a fixed volume of the substrate dilutions to the wells. The final volume should be consistent (e.g., 100-200 µL).
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis :
-
Convert the relative fluorescence units (RFU) to the concentration of released AMC using a standard curve prepared with free AMC.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the product concentration versus time plot for each substrate concentration.
-
Plot V₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Calculate kcat from the Vmax and the enzyme concentration ([E]) using the formula: kcat = Vmax / [E].
-
The catalytic efficiency is then calculated as kcat/Km.
-
Specific Assay Conditions
-
Dengue Virus NS2B-NS3 Protease :
-
Assay Buffer : 50 mM Tris-HCl, pH 8.5, 20% (v/v) glycerol, 1 mM CHAPS.
-
-
Yellow Fever Virus NS3 Protease :
-
Assay Buffer : 50 mM Tris-HCl, pH 9.5, 20% (v/v) glycerol, 300 mM NaCl.
-
-
Cathepsin B :
-
Activation Buffer (for pre-incubation) : 25 mM MES, pH 5.0, 5 mM DTT.
-
Assay Buffer (Acidic) : 40 mM Citrate Phosphate, pH 4.6, 1 mM EDTA, 100 mM NaCl, 5 mM DTT.
-
Assay Buffer (Neutral) : 40 mM Tris-HCl, pH 7.2, 1 mM EDTA, 100 mM NaCl, 5 mM DTT.
-
-
Trypsin :
-
Assay Buffer : 67 mM Sodium Phosphate, pH 7.6.
-
-
Thrombin :
-
Assay Buffer : 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2.5 mM CaCl₂.
-
Conclusion
The fluorogenic substrate this compound demonstrates high catalytic efficiency for the Dengue virus NS2B-NS3 protease, making it a superior choice over substrates like Boc-Gly-Arg-Arg-AMC for sensitive and high-throughput screening applications.[1] It is also an effective substrate for the Yellow Fever Virus NS3 protease.[1] While direct kinetic data for cathepsin B is for the closely related Z-Nle-Lys-Arg-AMC, the high specificity and efficiency observed, particularly at neutral pH, suggest that this compound is likely a valuable tool for studying this enzyme's activity outside the lysosome. For common serine proteases like trypsin and thrombin, while specific data for this compound is lacking, the preference of these enzymes for substrates with basic residues at the P1 and P2 positions suggests it would be a suitable substrate. Researchers should, however, empirically determine the kinetic parameters for their specific application. The detailed protocols and comparative data provided in this guide will aid in the effective utilization of this compound and the selection of appropriate substrates for protease research.
References
A Comparative Guide to the Advantages of Bz-Nle-Lys-Arg-Arg-AMC in Protease Assays
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for obtaining sensitive, specific, and reproducible data. This guide provides a comprehensive comparison of the fluorogenic peptide substrate Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC) with other common alternatives. We will delve into its performance advantages, supported by experimental data, and provide detailed protocols to facilitate its effective implementation in your research.
Introduction to Fluorogenic Protease Assays
Fluorogenic protease assays are a cornerstone of enzyme kinetics and high-throughput screening (HTS) for inhibitor discovery. These assays employ synthetic peptides that mimic the natural cleavage sites of proteases. The peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in the intact substrate. Upon proteolytic cleavage of the amide bond between the peptide and the AMC molecule, the fluorophore is released, resulting in a quantifiable increase in fluorescence. This signal is directly proportional to the protease activity, allowing for real-time monitoring of the enzymatic reaction.[1]
Key Advantages of this compound
This compound is a highly sensitive and versatile substrate tailored for the study of serine proteases, such as trypsin and viral proteases like the dengue virus NS2B-NS3 protease.[2][3] Its primary advantages lie in its specific amino acid sequence and the inherent properties of the AMC fluorophore.
-
High Sensitivity: The release of the AMC group upon cleavage leads to a strong fluorescent signal, enabling the detection of low levels of protease activity. This is particularly advantageous when working with low abundance enzymes or in miniaturized HTS formats.[2]
-
Optimized Peptide Sequence: The peptide sequence, Nle-Lys-Arg-Arg, is designed to mimic the natural substrates of many trypsin-like serine proteases, leading to favorable kinetic properties. The presence of Norleucine (Nle), a non-natural amino acid, can enhance stability against degradation by other non-specific proteases.[2]
-
Versatility: This substrate is applicable to a range of serine proteases, making it a versatile tool for researchers studying different enzymatic systems.[2]
-
Facilitates Kinetic Studies: The favorable kinetic parameters (Km and kcat/Vmax) of this compound allow for detailed characterization of enzyme mechanisms and the determination of inhibitor potency.[2]
Performance Comparison with Alternative Substrates
The choice of substrate significantly impacts the outcome of a protease assay. Below is a quantitative comparison of this compound with other commonly used fluorogenic and chromogenic substrates for various proteases.
| Substrate | Target Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| This compound | Dengue Virus NS2B-NS3 (DEN4) | 8.6 | 2.9 | >800-fold higher than Boc-Gly-Arg-Arg-AMC | Demonstrates superior efficiency for this viral protease.[3][4] |
| This compound | Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | 7,603 | Provides specific kinetic data for another important viral protease.[3][4] |
| Boc-Gly-Arg-Arg-AMC | Dengue Virus NS2B-NS3 (DEN4) | - | - | - | A widely used, but less efficient, substrate for this enzyme.[3][4] |
| Z-Arg-Arg-AMC | Cathepsin B (pH 7.2) | 120 ± 10 | 1.8 ± 0.04 | 15,000 | A common substrate for this cysteine protease, but can lack specificity.[5] |
| Z-Phe-Arg-AMC | Cathepsin B (pH 7.2) | 50 ± 3 | 2.5 ± 0.05 | 50,000 | Another cathepsin substrate, also with potential for cross-reactivity.[5] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B (pH 7.2) | 30 ± 2 | 3.0 ± 0.06 | 100,000 | A more specific and efficient substrate for Cathepsin B.[5][6] |
| Boc-Gln-Ala-Arg-AMC | Trypsin | 5.99 | - | - | A known trypsin substrate, Vmax reported as 35,270 nmol/L·min⁻¹. |
| Ac-Phe-Arg-pNA | Trypsin | 200 | 0.4 | 2,000 | A chromogenic substrate, generally less sensitive than fluorogenic alternatives.[7] |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The data presented here is for comparative purposes.
Experimental Protocols
This section provides a detailed methodology for a general protease activity assay using a fluorogenic AMC-based substrate like this compound.
Materials:
-
Purified protease of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 10-100 µM) in Assay Buffer. The optimal concentration should be determined empirically and should ideally be at or below the Km value for accurate kinetic measurements.
-
Enzyme Solution: Prepare a working solution of the purified protease in ice-cold Assay Buffer. The optimal enzyme concentration should be determined to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the test wells.
-
For a no-enzyme control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
For a positive control (optional), a known active protease can be used.
-
For inhibitor screening, add 25 µL of the inhibitor compound at various concentrations to the appropriate wells.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding 25 µL of the Working Substrate Solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from the values obtained for the test wells.
-
Plot the fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
To convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min), a standard curve of free AMC should be generated.
-
For kinetic parameter determination (Km and Vmax), the assay should be performed with varying substrate concentrations, and the initial velocities should be plotted against the substrate concentration and fitted to the Michaelis-Menten equation.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound stands out as a superior fluorogenic substrate for the sensitive and specific detection of various serine proteases. Its well-designed peptide sequence results in favorable kinetic properties, making it an invaluable tool for detailed enzymatic studies and high-throughput screening applications. While alternative substrates exist, the data presented in this guide highlights the advantages of this compound in terms of catalytic efficiency and specificity for certain key proteases. By utilizing the provided protocols and understanding its comparative performance, researchers can confidently employ this substrate to advance their investigations into the intricate roles of proteases in health and disease.
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. escholarship.org [escholarship.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protease Inhibitor Screening Hits from Bz-Nle-Lys-Arg-Arg-AMC Assays
For researchers, scientists, and drug development professionals, the identification of potent and selective protease inhibitors is a critical step in drug discovery. The fluorogenic substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC), is a valuable tool for high-throughput screening (HTS) of inhibitors against certain serine proteases, such as the NS2B-NS3 proteases of dengue and yellow fever viruses.[1][2][3] However, initial hits from any primary screen require rigorous validation to eliminate false positives and accurately characterize the inhibitor's potency and mechanism of action. This guide provides a comparative overview of essential validation strategies and detailed experimental protocols.
The journey from a primary hit to a validated lead compound involves a multi-step process. It is crucial to employ a variety of orthogonal assays to confirm the inhibitor's activity and rule out assay artifacts.[4][5] These secondary assays should utilize different detection methods and principles from the primary screen to ensure the observed inhibition is genuine and specific to the target protease.
Comparison of Validation Assays for Protease Inhibitor Hits
A systematic approach to hit validation is essential for the efficient use of resources and the successful progression of promising compounds. The following table summarizes key orthogonal and secondary assays that can be employed to validate hits from a this compound-based screen.
| Assay Type | Principle | Information Gained | Advantages | Limitations |
| Dose-Response and IC50 Determination | Measures the inhibition of protease activity at varying concentrations of the inhibitor.[6] | Potency (IC50 value), Hill slope (insight into binding stoichiometry).[4] | Quantitative, allows for ranking of inhibitor potency. | IC50 is dependent on assay conditions (e.g., substrate concentration).[6] |
| Orthogonal Substrate Assay | Confirms inhibition using a different substrate for the same protease, preferably with a different detection method (e.g., a chromogenic or quenched fluorescent substrate).[4] | Confirms that inhibition is not specific to the primary screening substrate. | Helps to eliminate substrate-specific artifacts. | Requires a suitable alternative substrate for the target protease. |
| Counter-Screen for Assay Interference | Tests for inhibition of a different, unrelated enzyme or for direct quenching of the fluorescent signal.[7] | Identifies compounds that interfere with the assay technology rather than the target protease. | Eliminates common sources of false positives. | Requires access to an unrelated enzyme and assay system. |
| Activity-Based Protein Profiling (ABPP) | Uses covalent probes that bind to the active site of enzymes to profile inhibitor selectivity directly in complex biological samples.[8][9] | Target engagement, selectivity profiling against other active proteases.[8] | Provides a direct measure of target engagement in a native environment, can identify off-targets.[8] | Requires synthesis of specific probes, may not be suitable for all protease classes. |
| Gel Zymography | An electrophoretic technique where proteases are separated in a gel containing a substrate. Proteolytic activity is visualized as clear bands.[5] | Confirms the presence of active protease and its inhibition. | Provides information on the molecular weight of the active protease. | Generally qualitative or semi-quantitative. |
| Western Blot | Detects the presence and quantity of the target protease protein. | Confirms the presence of the target protein. | Widely available technique. | Does not provide information on enzyme activity. |
| Cell-Based Assays | Measures inhibitor activity in a more physiologically relevant cellular context.[10][11][12] | Cellular potency, preliminary assessment of permeability and toxicity. | More predictive of in vivo efficacy. | More complex to set up and interpret than biochemical assays. |
Experimental Protocols
Dose-Response and IC50 Determination
-
Materials : Purified protease, this compound substrate, assay buffer (e.g., 200 mM Tris-HCl, pH 9.5, 6 mM NaCl, 30% glycerol, 0.1% CHAPS[2]), test inhibitor, and a multi-well plate reader.
-
Procedure :
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor to each well. Include a DMSO-only control (100% activity) and a control with a known potent inhibitor (0% activity).
-
Add the purified protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm[13]).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
-
Data Analysis :
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzymatic reaction rate by 50%.[6]
-
Orthogonal Substrate Assay
-
Principle : This assay confirms that the inhibitor's effect is on the enzyme and not an artifact of the primary substrate. An alternative substrate, such as one based on a different fluorophore or a colorimetric reporter, is used.
-
Procedure :
-
Follow the same general procedure as for the IC50 determination, but replace this compound with an alternative substrate for the target protease.
-
For example, if the primary screen used a coumarin-based substrate, an alternative could be a rhodamine-based substrate.[14]
-
Determine the IC50 value with the orthogonal substrate.
-
-
Interpretation : A similar IC50 value obtained with the orthogonal substrate provides strong evidence that the compound is a true inhibitor of the protease.
Counter-Screen for Fluorescence Quenching
-
Principle : To rule out false positives caused by compounds that quench the fluorescence of the AMC leaving group.[7]
-
Procedure :
-
In a multi-well plate, add the assay buffer and a concentration of pure 7-amino-4-methylcoumarin (B1665955) (AMC) that gives a strong fluorescent signal.
-
Add the test inhibitor at various concentrations.
-
Measure the fluorescence.
-
-
Interpretation : A decrease in fluorescence in the presence of the inhibitor indicates quenching and suggests a false positive. True inhibitors should not affect the fluorescence of free AMC.[7]
Visualizing the Validation Workflow
A structured workflow is essential for systematically validating hits from a primary screen. The following diagram illustrates a typical validation cascade.
Caption: A typical workflow for validating protease inhibitor hits.
Signaling Pathway Context
While this compound is a synthetic substrate, the proteases it is used to study are often involved in critical biological pathways. For instance, viral proteases like Dengue NS2B-NS3 are essential for processing the viral polyprotein, a crucial step in viral replication. Understanding the broader context of the target protease's function is vital for drug development.
Caption: Inhibition of viral polyprotein processing by a protease inhibitor.
References
- 1. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.bachem.com [shop.bachem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. courses.edx.org [courses.edx.org]
- 7. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 10. Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli [mdpi.com]
- 11. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Protease Activity: A Comparative Guide to Bz-Nle-Lys-Arg-Arg-AMC and its Alternatives Across pH Spectrums
For researchers, scientists, and drug development professionals engaged in the intricate world of protease activity, the selection of a suitable fluorogenic substrate is paramount for accurate and reliable enzymatic analysis. This guide provides a comprehensive comparison of the performance of Bz-Nle-Lys-Arg-Arg-AMC, a specialized synthetic peptide, at different pH levels against other common substrates. The data presented herein, supported by detailed experimental protocols, aims to facilitate the informed selection of the most appropriate substrate for your specific research needs.
The fluorogenic substrate this compound, often referred to as Z-Nle-Lys-Arg-AMC, has emerged as a valuable tool for monitoring the activity of certain proteases, particularly cathepsin B.[1][2][3] Its unique peptide sequence is designed to mimic the natural substrates of proteases, especially those within the serine protease class.[4] Upon cleavage by a target protease, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, generating a fluorescent signal that can be quantitatively measured to determine enzyme activity.[4][5] This high sensitivity allows for the detection of even low levels of protease activity.[4]
Performance at Various pH Levels: A Comparative Analysis
The activity of proteases is critically influenced by pH, and consequently, the performance of their substrates is also pH-dependent. This compound has demonstrated advantageous properties by maintaining high specific activity for cathepsin B across a broad pH range, from acidic to neutral conditions.[1][2][3] This is a significant advantage over other commonly used substrates.
For instance, Z-Arg-Arg-AMC is known to be a specific substrate for cathepsin B, but it preferentially monitors the enzyme's activity at neutral pH, with minimal activity in acidic conditions.[3][6] Conversely, while Z-Phe-Arg-AMC is frequently used for assaying cathepsin B, it lacks specificity and can be cleaved by other cysteine proteases like cathepsins L, K, and V.[1][6]
The table below summarizes the comparative performance of this compound and alternative substrates at different pH values, based on available experimental data.
| Substrate | Target Protease(s) | Optimal pH Range | Relative Performance at Acidic pH (e.g., 4.6) | Relative Performance at Neutral pH (e.g., 7.2) | Specificity Notes |
| This compound | Cathepsin B | Broad (Acidic to Neutral) | High specific activity | High specific activity | Highly specific for Cathepsin B over Cathepsins L, K, S, and V.[1] |
| Z-Arg-Arg-AMC | Cathepsin B, Trypsin-like proteases | Neutral | Low activity | High activity | Not specific for Cathepsin B; cleaved by Cathepsins L and V.[1] |
| Z-Phe-Arg-AMC | Cathepsin B, Cathepsin L, Papain | Broad | Moderate activity | Moderate activity | Broad-spectrum cysteine protease substrate, not specific for Cathepsin B.[1][7] |
| Z-Nle-Arg-Arg-AMC | Cathepsin B | Not specified | Lower activity than this compound | Lower activity than this compound | Less active than this compound at both acidic and neutral pH.[1] |
Experimental Protocols
To ensure reproducible and accurate results when using these fluorogenic substrates, a standardized experimental protocol is essential. The following is a general workflow for a protease activity assay.
General Protease Activity Assay Protocol
Materials:
-
Purified enzyme or cell/tissue lysate
-
Fluorogenic substrate stock solution (e.g., 10 mM in DMSO)
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission maxima for AMC are typically 340-360 nm/440-460 nm)[5]
-
96-well black microplates
Procedure:
-
Prepare Reagents: Thaw all reagents to room temperature. Prepare the desired concentration of the enzyme in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the enzyme solution to the appropriate wells. Include a no-enzyme control (assay buffer only) to determine background fluorescence.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the final desired concentration. Add the substrate working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Subtract the background fluorescence (from the no-enzyme control) from the readings of the enzyme-containing wells. Plot the fluorescence intensity versus time. The initial reaction rate (V₀) is determined from the linear portion of the curve. For determining kinetic parameters like Km and kcat, the assay should be performed with varying substrate concentrations, and the data fitted to the Michaelis-Menten equation.
Visualizing the Workflow and a Relevant Signaling Pathway
To further elucidate the context in which these substrates are utilized, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway involving a key target protease.
Caption: General workflow for a protease activity assay.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Orthogonal Assays: A Comparative Guide to Confirming Protease Activity Findings with Bz-Nle-Lys-Arg-Arg-AMC
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC is a highly sensitive and specific tool for assaying serine proteases, particularly viral proteases like dengue virus NS2B-NS3 and yellow fever virus NS3. However, reliance on a single assay methodology can be susceptible to artifacts. Therefore, employing orthogonal assays—methods that measure the same biological process through different physical principles—is crucial for robust validation of initial findings.
This guide provides a comprehensive comparison of orthogonal assays to confirm and complement data obtained using this compound. We present a summary of quantitative data for alternative substrates and detail the experimental protocols for key validation techniques, including Fluorescence Polarization, Bioluminescent Assays, Mass Spectrometry, and Western Blotting.
Understanding the Primary Assay: this compound
This compound is a synthetic peptide substrate that, when cleaved by a target protease, releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting increase in fluorescence intensity is directly proportional to the protease's activity. This assay is valued for its high sensitivity and suitability for high-throughput screening of protease inhibitors.
Comparison of Fluorogenic Substrates for Dengue Virus NS2B-NS3 Protease
To illustrate the importance of substrate selection, the following table compares the kinetic parameters of this compound with a commonly used alternative, Boc-Gly-Arg-Arg-AMC, for the Dengue virus type 4 (DEN4) NS2B-NS3 protease.
| Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 2.9 | 8.6 | >800-fold higher than Boc-Gly-Arg-Arg-AMC |
| Boc-Gly-Arg-Arg-AMC | Data not consistently available for direct comparison | Data not consistently available for direct comparison | Baseline |
Note: Kinetic parameters can vary with assay conditions. The data indicates the significantly higher efficiency of this compound for the DEN4 protease[1].
Orthogonal Assay Methodologies
To validate findings from the primary fluorogenic assay, the following orthogonal methods are recommended. Each technique offers a different perspective on protease activity, thereby strengthening the confidence in the results.
Fluorescence Polarization (FP) Assay
Principle: This method measures the change in the rotational speed of a fluorescently labeled substrate upon cleavage by a protease. A large, intact substrate tumbles slowly in solution, resulting in high fluorescence polarization. Upon cleavage, the smaller fluorescent fragments tumble more rapidly, leading to a decrease in polarization.
Application: FP assays are particularly useful for confirming inhibitor potency and mechanism of action in a homogeneous format, reducing the likelihood of artifacts from fluorescent compounds.
Bioluminescent Assays
Principle: These assays utilize a substrate conjugated to a luciferin (B1168401) derivative. Protease cleavage releases aminoluciferin, which is then acted upon by luciferase to produce light. The intensity of the emitted light is proportional to the protease activity.
Application: Bioluminescent assays often exhibit high sensitivity and a broad dynamic range, making them an excellent orthogonal method for confirming hits from a primary screen and for detailed kinetic studies. They are also less susceptible to interference from fluorescent compounds.
Mass Spectrometry (MS)
Principle: Mass spectrometry can be used to directly identify the cleavage products of a native protein substrate. By comparing the peptide fragments generated in the presence and absence of a protease or inhibitor, the specific cleavage site and the efficacy of inhibition can be determined.
Application: MS provides unambiguous confirmation of substrate cleavage and is invaluable for identifying the physiological substrates of a protease and validating that an inhibitor blocks the cleavage of the native protein, not just a synthetic peptide.
Western Blotting
Principle: This technique allows for the visualization of the cleavage of an endogenous or recombinant protein substrate. Following incubation with the protease and a potential inhibitor, the reaction products are separated by size using gel electrophoresis and detected with an antibody specific to the substrate protein. A decrease in the full-length protein and the appearance of cleavage products confirms protease activity and its inhibition.
Application: Western blotting is a powerful tool for validating the cellular activity of a protease inhibitor by demonstrating its ability to protect the native substrate from cleavage within a complex biological sample.
Experimental Protocols
This compound Fluorogenic Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, pH 8.5, 20% glycerol, 0.01% Brij-35).
-
Dissolve this compound in DMSO to create a stock solution.
-
Dilute the protease to the desired concentration in assay buffer.
-
-
Assay Procedure:
-
Add assay buffer, inhibitor (or DMSO for control), and protease to a 96-well plate.
-
Incubate at the desired temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase).
-
Determine inhibitor potency by plotting the reaction velocity against inhibitor concentration and fitting the data to an appropriate dose-response curve.
-
Orthogonal Assay Protocols
Fluorescence Polarization Assay Protocol
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled version of a suitable peptide substrate (e.g., with FITC).
-
Prepare assay buffer, protease, and inhibitor solutions as in the primary assay.
-
-
Assay Procedure:
-
Add assay buffer, inhibitor, and protease to a black 96-well plate.
-
Incubate as required.
-
Add the fluorescently labeled substrate to initiate the reaction.
-
Measure fluorescence polarization at various time points using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units over time.
-
Compare the rate of change in the presence and absence of the inhibitor to confirm its effect.
-
Bioluminescent Assay Protocol
-
Reagent Preparation:
-
Use a commercial bioluminescent protease assay kit containing a luciferin-conjugated substrate and luciferase.
-
Reconstitute reagents according to the manufacturer's instructions.
-
Prepare protease and inhibitor solutions.
-
-
Assay Procedure:
-
Add the protease and inhibitor to a white, opaque 96-well plate.
-
Add the bioluminescent reagent mix (substrate and luciferase).
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Compare the luminescence signal in the presence and absence of the inhibitor.
-
Calculate the percent inhibition and determine the inhibitor's potency.
-
Mass Spectrometry Protocol for Cleavage Site Identification
-
Sample Preparation:
-
Incubate the purified native protein substrate with the active protease in the presence and absence of the inhibitor.
-
Stop the reaction at various time points (e.g., by adding acid or boiling in SDS-PAGE sample buffer).
-
Separate the protein fragments by SDS-PAGE.
-
-
In-gel Digestion and MS Analysis:
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion with a standard protease like trypsin (if the target protease has a different specificity).
-
Extract the resulting peptides and analyze them by LC-MS/MS.
-
-
Data Analysis:
-
Use database search algorithms to identify the protein and map the peptide fragments.
-
Compare the peptide profiles from the inhibitor-treated and untreated samples to identify the specific cleavage sites blocked by the inhibitor.
-
Western Blot Protocol for Inhibition Confirmation
-
Reaction and Sample Preparation:
-
Incubate the target protein (e.g., a viral polyprotein in a cell lysate or as a purified recombinant protein) with the protease in the presence of varying concentrations of the inhibitor.
-
Stop the reactions and prepare samples for SDS-PAGE by adding Laemmli buffer.
-
-
Electrophoresis and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Visualization:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
A decrease in the intensity of the full-length protein band and a reduction in the appearance of cleavage product bands with increasing inhibitor concentration confirms the inhibitor's efficacy.
-
Visualizing Experimental Workflows
References
Safety Operating Guide
Proper Disposal of Bz-Nle-Lys-Arg-Arg-AMC: A Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of Bz-Nle-Lys-Arg-Arg-AMC, a fluorogenic peptide substrate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Researchers and laboratory personnel must handle this compound with care, treating it as a hazardous chemical. While specific safety data sheets (SDS) from the manufacturer provide the most detailed handling and disposal instructions, this document outlines the fundamental procedures based on general laboratory safety protocols for hazardous waste. The information herein is intended to supplement, not replace, institution-specific and manufacturer-provided safety guidelines.
Pre-Disposal and Handling
Prior to disposal, it is imperative to handle this compound in a manner that minimizes exposure and contamination.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required.
| Protective Equipment | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
Work Area: All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Upon cleavage of this compound, 7-amino-4-methylcoumarin (B1665955) (AMC) is released. AMC is a potential skin irritant, reinforcing the need for consistent use of PPE.
Disposal Procedure
The disposal of this compound, both in its solid form and in solution, must be managed through a designated hazardous waste program.[1] Under no circumstances should this chemical or its waste be disposed of down the sink or in regular trash. [1][2]
The following workflow outlines the required step-by-step process for the safe disposal of this compound waste.
Step 1: Waste Segregation
All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be segregated as hazardous chemical waste.[2] Do not mix this waste with non-hazardous materials.
Step 2: Container Selection
Waste must be collected in a container that is chemically compatible with the waste materials.[3] The container must be in good condition, with a secure, leak-proof screw-on cap.[4]
Step 3: Labeling
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". If the waste is in a solution, the solvent and approximate concentration should also be noted. Your institution's Environmental Health and Safety (EHS) department may require specific labeling formats.
Step 4: Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area should be at or near the point of waste generation and under the control of laboratory personnel.[3] Ensure that the stored waste is segregated from incompatible chemicals.[4]
Step 5: Final Disposal
Contact your institution's EHS or hazardous waste management office to arrange for the pickup and disposal of the waste container. Follow all institutional procedures for waste transfer and documentation.
Emergency Procedures
In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills. Clean the affected area thoroughly. All materials used for spill cleanup must be disposed of as hazardous waste. For significant spills or any uncertainty in handling, contact your institution's EHS office immediately.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Bz-Nle-Lys-Arg-Arg-AMC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the fluorogenic peptide substrate Bz-Nle-Lys-Arg-Arg-AMC. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on standard laboratory best practices for handling chemical compounds where detailed toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE) and Engineering Controls
While specific hazard data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.[1] The following PPE and engineering controls are mandatory to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[2][3] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin from contamination.[2][3] |
| Respiratory Protection | Fume Hood | All handling of the lyophilized powder and volatile organic solvents should be conducted in a fume hood.[4] |
Operational Plan: Safe Handling, Storage, and Experimental Protocol
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage and Stability:
| Parameter | Specification |
| Storage Temperature | Lyophilized solid should be stored at -20°C.[1][5][6] |
| Stability | Stable for at least four years when stored properly as a solid.[1] Aqueous solutions are less stable.[1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol.[1] |
Step-by-Step Handling and Experimental Protocol:
-
Preparation : Before handling, ensure the designated work area, preferably within a fume hood, is clean and uncluttered. Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent moisture condensation.[4][5][7]
-
Donning PPE : Put on all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2][3][8]
-
Reconstitution :
-
To prepare a stock solution, dissolve the lyophilized powder in an appropriate organic solvent like DMSO or DMF.[1] For example, a stock solution can be made by dissolving the solid in DMSO.[1]
-
For assays requiring an aqueous buffer, the DMSO stock solution can be further diluted with the buffer of choice (e.g., PBS, pH 7.2).[1] It is recommended not to store the aqueous solution for more than one day.[1]
-
When dissolving, add the solvent slowly and cap the container securely before mixing. Gentle swirling or vortexing is recommended; do not shake vigorously.[8]
-
-
Use in Assays : this compound is a fluorogenic substrate used in protease activity assays.[9][10] Upon cleavage, it releases 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected by fluorescence (excitation/emission maxima of 340-360/440-460 nm).[1][9]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent. Dispose of all contaminated consumables as chemical waste.
Disposal Plan
All waste materials contaminated with this compound should be handled as chemical waste in accordance with institutional and local regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation : Segregate waste containing this compound from non-hazardous waste.[11] This includes unused solutions, contaminated vials, pipette tips, and gloves.
-
Waste Collection : Place all solid and liquid waste into a clearly labeled, sealed container designated for chemical waste.[3]
-
Container Management : Ensure the waste container is kept closed when not in use and is stored in a designated secondary containment area.
-
Final Disposal : Arrange for pick-up and disposal by the institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[12][13][14]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biorunstar.com [biorunstar.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. realpeptides.co [realpeptides.co]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. sfasu.edu [sfasu.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
